molecular formula C24H40O4 B131359 Isohyodeoxycholic acid CAS No. 570-84-3

Isohyodeoxycholic acid

Cat. No.: B131359
CAS No.: 570-84-3
M. Wt: 392.6 g/mol
InChI Key: DGABKXLVXPYZII-MMTMODRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isohyodeoxycholic Acid is a bile acid derivative of research interest, closely related to Ursodeoxycholic Acid (UDCA). Bile acids like UDCA are studied for their role in dissolving cholesterol-rich gallstones by reducing the cholesterol saturation of bile . In hepatobiliary research, these compounds are investigated for their potential cytoprotective, anti-apoptotic, and immunomodulatory effects on liver cells, which may help counteract damage caused by more hydrophobic, toxic bile acids . The primary mechanisms under exploration include the protection of cholangiocytes against cytotoxicity, stimulation of impaired hepatobiliary secretion, and inhibition of hepatocyte apoptosis . Researchers are also examining their potential anti-inflammatory properties and effects on the Farnesoid X receptor (FXR) . This product, this compound, is provided as a high-purity chemical tool to support such preclinical investigations. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(3S,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGABKXLVXPYZII-MMTMODRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415286
Record name Isohyodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isohyodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

570-84-3
Record name (3β,5β,6α)-3,6-Dihydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isohyodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isohyodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is the chemical structure of isohyodeoxycholic acid?

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of isohyodeoxycholic acid, a dihydroxy bile acid with emerging research interest. As a Senior Application Scientist, my objective is to synthesize the current, albeit limited, scientific knowledge of this compound and provide a practical framework for its synthesis, purification, characterization, and potential biological investigation. Given the relative scarcity of dedicated studies on this compound, this guide will also draw upon established methodologies for closely related bile acid isomers, offering field-proven insights to navigate research and development in this specific area.

The Chemical Identity of this compound

This compound is a stereoisomer of hyodeoxycholic acid. Its systematic IUPAC name is (3β,5β,6α)-3,6-dihydroxycholan-24-oic acid . The core structure is a cholanic acid skeleton, which is a C24 steroid. The key stereochemical features that define this compound are the β-orientation of the hydroxyl group at the C-3 position and the α-orientation of the hydroxyl group at the C-6 position. The fusion of the A and B rings of the steroid nucleus is in a cis conformation, denoted by the 5β configuration.

Core Chemical Structure and Stereochemistry

The chemical structure of this compound is presented below:

Caption: 2D Chemical Structure of this compound.

It is crucial to distinguish this compound from its isomers, as the stereochemistry of the hydroxyl groups significantly influences their biological activities.

Bile Acid 3-OH Position 6-OH Position 7-OH Position 12-OH Position
This compound --
Hyodeoxycholic Acid (HDCA)--
Chenodeoxycholic Acid (CDCA)--
Ursodeoxycholic Acid (UDCA)--
Deoxycholic Acid (DCA)--12α
Isodeoxycholic Acid--12α
Isoursodeoxycholic Acid--

Synthesis of this compound

Proposed Synthetic Pathway

The epimerization at C-3 can be achieved through an oxidation-reduction sequence.

G A Hyodeoxycholic Acid (3α,6α-dihydroxy) B Protection of 6α-OH and 24-COOH A->B C Oxidation of 3α-OH to 3-keto B->C D Stereoselective reduction of 3-keto to 3β-OH C->D E Deprotection D->E F This compound (3β,6α-dihydroxy) E->F

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Considerations

Step 1: Protection of the 6α-hydroxyl and 24-carboxylic acid groups. To selectively modify the 3α-hydroxyl group, the 6α-hydroxyl and the carboxylic acid at C-24 must be protected. The carboxylic acid can be esterified, for example, by reaction with methanol in the presence of an acid catalyst. The 6α-hydroxyl group can be protected using a suitable protecting group that is stable to the subsequent oxidation and reduction steps, such as a silyl ether (e.g., TBDMS) or an acetyl group.

Step 2: Oxidation of the 3α-hydroxyl group. The protected intermediate is then subjected to oxidation to convert the 3α-hydroxyl group into a ketone. A variety of oxidizing agents can be employed for this purpose, such as pyridinium chlorochromate (PCC), Jones reagent (CrO₃ in acetone/sulfuric acid), or a Swern oxidation. The choice of oxidant will depend on the stability of the protecting groups and the desired reaction conditions.

Step 3: Stereoselective reduction of the 3-keto group. This is the most critical step to establish the desired 3β-hydroxyl stereochemistry. The reduction of the 3-keto group can be achieved using hydride-donating reagents. To favor the formation of the axial 3β-hydroxyl group, a bulky reducing agent that approaches from the less hindered equatorial face is typically used. Examples include L-Selectride® or K-Selectride®. Reaction conditions, such as temperature and solvent, will need to be carefully optimized to maximize the stereoselectivity of the reduction.

Step 4: Deprotection. Finally, the protecting groups on the 6α-hydroxyl and 24-carboxylic acid are removed to yield this compound. The deprotection method will depend on the protecting groups used. For example, silyl ethers can be removed with fluoride ions (e.g., TBAF), and esters can be hydrolyzed under basic conditions.

Purification and Characterization

Purification

Purification of this compound from a reaction mixture or a biological matrix will likely involve chromatographic techniques.

Protocol: Column Chromatography Purification

  • Stationary Phase: Silica gel is a common choice for the purification of bile acids.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the solvent system will need to be optimized to achieve good separation of this compound from its isomers and other byproducts.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: A reverse-phase C18 column is commonly used for the analysis of bile acids.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: As bile acids lack a strong chromophore, detection can be achieved using a UV detector at low wavelengths (around 200-210 nm), an evaporative light scattering detector (ELSD), or a mass spectrometer (LC-MS).

Structural Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the protons attached to the carbon atoms bearing the hydroxyl groups (C-3 and C-6) are particularly diagnostic of their stereochemistry. For a 3β-hydroxyl group, the axial proton at C-3 will typically appear as a broad multiplet at a higher chemical shift compared to the equatorial proton of a 3α-hydroxyl group.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms. The chemical shifts of the carbon atoms of the steroid nucleus are sensitive to the stereochemistry of the substituents.

  • 2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC are invaluable for assigning all the proton and carbon signals and confirming the overall structure and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for the analysis of bile acids. In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the [M-H]⁻ ion can provide structural information. Common fragmentation pathways for dihydroxy bile acids include the loss of water and cleavages of the steroid ring system. While differentiating stereoisomers by MS/MS can be challenging, subtle differences in fragment ion abundances may be observed. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Biological Activity and Potential Applications

The biological activities of this compound have not been extensively studied. However, insights can be drawn from the known functions of its parent compound, hyodeoxycholic acid (HDCA), and the influence of the 3β-hydroxyl stereochemistry.

HDCA is known to have hypolipidemic effects and can influence cholesterol metabolism.[1] It has also been shown to ameliorate non-alcoholic fatty liver disease (NAFLD) in animal models.[1]

The change in stereochemistry from a 3α- to a 3β-hydroxyl group can have a profound impact on the biological activity of bile acids. For instance, the 3β-epimer of ursodeoxycholic acid, isoursodeoxycholic acid, has been shown to be cytoprotective.[2] It is plausible that this compound may also possess unique biological properties that differ from those of HDCA.

Potential areas of investigation for this compound in drug development include:

  • Metabolic Disorders: Investigating its effects on lipid and glucose metabolism, and its potential as a therapeutic agent for conditions like dyslipidemia and NAFLD.

  • Gastrointestinal Diseases: Exploring its role in modulating gut microbiota and its potential impact on inflammatory bowel disease.

  • Hepatoprotective Effects: Assessing its ability to protect liver cells from various forms of injury.

Conclusion

This compound represents an under-explored area of bile acid research. This guide provides a foundational framework for its synthesis, purification, and characterization, drawing upon established principles of steroid chemistry and analytical science. Further research is warranted to elucidate the specific biological functions of this compound and to evaluate its potential as a novel therapeutic agent. The methodologies and insights presented herein are intended to empower researchers to confidently embark on the investigation of this intriguing molecule.

References

  • Beuers, U., et al. (1992). Ursodeoxycholic acid in cholestasis: potential mechanisms of action and therapeutic applications.
  • Fiorucci, S., et al. (2001). Study of human isoursodeoxycholic acid metabolism. Digestive and Liver Disease, 33(5), 422-429.
  • Hofmann, A. F. (1999). The continuing importance of bile acids in liver and intestinal disease. Archives of Internal Medicine, 159(22), 2647-2658.
  • Kuang, H., et al. (2023). Hyodeoxycholic acid ameliorates nonalcoholic fatty liver disease by inhibiting RAN-mediated PPARα nucleus-cytoplasm shuttling.
  • Paumgartner, G., & Beuers, U. (2002). Ursodeoxycholic acid in cholestatic liver disease: mechanisms of action and therapeutic use revisited.
  • Zhong, M., et al. (2023). Hyodeoxycholic acid ameliorates metabolic syndrome through pathways of primary bile acid synthesis and fatty acid degradation: Insights from a rat model. Drug Design, Development and Therapy, 17, 2843-2858.

Sources

An In-Depth Technical Guide to the Endogenous Role of Isohyodeoxycholic Acid in Gut Microbiota

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Primary Bile Acids - The Significance of Microbial Transformations

The intricate interplay between the host and its gut microbiota is a cornerstone of physiological homeostasis. Within this dynamic ecosystem, bile acids have emerged as critical signaling molecules that extend far beyond their classical role in lipid digestion.[1][2] Primary bile acids, synthesized in the liver from cholesterol, undergo extensive metabolism by the gut microbiota, leading to a diverse pool of secondary bile acids with distinct biological activities.[2][3][4][5] Among these, isohyodeoxycholic acid (isoHDCA), a secondary bile acid, is gaining prominence for its significant modulatory effects on both the gut microbiota composition and host physiology.[1][6]

This technical guide provides a comprehensive overview of the endogenous role of isoHDCA, focusing on its biosynthesis by gut bacteria, its mechanisms of action, and its implications for intestinal health and disease. We will delve into the causality behind experimental approaches to studying isoHDCA and provide detailed protocols for its investigation, aiming to equip researchers with the knowledge to explore this promising therapeutic target.

Part 1: The Microbial Alchemy - Biosynthesis of this compound

This compound is not produced by the host but is a product of bacterial enzymatic transformations of primary bile acids in the gut.[7] The primary precursor for isoHDCA is hyocholic acid (HCA), which is abundant in some species like pigs, or through the modification of other bile acids like chenodeoxycholic acid (CDCA) and cholic acid (CA).[1][8]

The key enzymatic step in the formation of isoHDCA is the epimerization of a hydroxyl group on the steroid nucleus of a precursor bile acid, a reaction catalyzed by hydroxysteroid dehydrogenases (HSDHs) expressed by specific gut bacteria.[7] While the complete set of genes and microbial species responsible for the entire biosynthetic pathway of isoHDCA are still being fully elucidated, research has identified certain bacteria capable of these transformations. For instance, unidentified gram-positive rods have been isolated from rat intestinal microflora that can produce hyodeoxycholic acid from muricholic and hyocholic acids.[8] More recently, Ruminococcus gnavus has been identified as a producer of iso-bile acids, highlighting the importance of this commensal bacterium in bile acid metabolism.[5]

Experimental Workflow: Identification of IsoHDCA-Producing Bacteria

The identification of gut bacteria capable of producing isoHDCA is a critical step in understanding its endogenous role. A common workflow involves a combination of in vitro culturing and analytical chemistry techniques.

Workflow for identifying isoHDCA-producing bacteria.
Protocol: In Vitro Biotransformation Assay

This protocol outlines the steps to screen isolated bacterial strains for their ability to produce isoHDCA.

1. Preparation of Media and Bacterial Cultures:

  • Prepare a suitable anaerobic growth medium, such as Brain Heart Infusion (BHI) broth supplemented with yeast extract, hemin, and vitamin K.

  • In an anaerobic chamber, inoculate individual bacterial isolates into the prepared medium and incubate until a desired optical density is reached.

2. Biotransformation Reaction:

  • To the bacterial culture, add a filter-sterilized solution of a precursor bile acid (e.g., hyocholic acid) to a final concentration of 50-100 µM.

  • Include a negative control culture without the added precursor bile acid.

  • Incubate the cultures under anaerobic conditions for 24-48 hours.

3. Sample Preparation and Analysis:

  • Following incubation, centrifuge the cultures to pellet the bacteria.

  • Collect the supernatant for bile acid analysis.

  • Extract the bile acids from the supernatant using solid-phase extraction (SPE) or liquid-liquid extraction.

  • Analyze the extracted bile acids using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of isoHDCA.[9][10][11]

Part 2: Mechanisms of Action - How IsoHDCA Influences the Gut Environment

IsoHDCA exerts its influence on the gut environment through a multi-faceted approach, impacting both the host and the resident microbiota. Its primary mechanisms of action involve the modulation of key signaling pathways and the direct alteration of the microbial community structure.

Host-Directed Effects: Signaling through TGR5 and FXR

Like other bile acids, isoHDCA can interact with host nuclear receptors and G protein-coupled receptors, most notably the Takeda G protein-coupled receptor 5 (TGR5) and the farnesoid X receptor (FXR).[1][12][13]

  • TGR5 Activation: Studies in piglet models have shown that hyodeoxycholic acid (HDCA), a closely related compound, can activate the TGR5 signaling pathway.[1] This activation leads to the upregulation of tight junction proteins such as ZO-1, claudin, and occludin, thereby enhancing intestinal barrier function.[1] Activation of TGR5 by HDCA has also been shown to suppress pro-inflammatory cytokines like TNF-α and IL-1β.[1][14]

  • FXR Modulation: The interaction of isoHDCA with FXR is more complex and may be context-dependent. While some bile acids are potent FXR agonists, evidence suggests that isoHDCA may act as an antagonist or a modulator of FXR signaling.[13] By inhibiting FXR activity in the intestine, isoHDCA can influence bile acid synthesis in the liver through the gut-liver axis, potentially contributing to its beneficial metabolic effects.[1]

isoHDCA_Signaling_Pathways cluster_0 Intestinal Epithelial Cell isoHDCA isoHDCA TGR5 TGR5 isoHDCA->TGR5 FXR FXR isoHDCA->FXR TGR5_Activation TGR5 Activation TGR5->TGR5_Activation FXR_Inhibition FXR Inhibition FXR->FXR_Inhibition Barrier_Function Enhanced Barrier Function (↑ ZO-1, Claudin, Occludin) TGR5_Activation->Barrier_Function Anti_Inflammatory Anti-inflammatory Effects (↓ TNF-α, IL-1β) TGR5_Activation->Anti_Inflammatory Bile_Acid_Synthesis Modulation of Bile Acid Synthesis FXR_Inhibition->Bile_Acid_Synthesis

Signaling pathways modulated by isoHDCA in intestinal epithelial cells.
Microbiota-Modulating Effects

IsoHDCA can directly impact the composition and function of the gut microbiota. In studies with piglets, HDCA administration led to a significant increase in the abundance of Lactobacillus and a decrease in potentially pathogenic bacteria like Streptococcus and the family Erysipelotrichaceae.[1] Furthermore, research in mice has shown that HDCA can increase the abundance of the beneficial bacterium Parabacteroides distasoni.[1] These shifts in the microbial community can have profound effects on host health, contributing to improved gut barrier function and reduced inflammation.

Quantitative Data Summary: Effects of HDCA on Gut Microbiota
Bacterial TaxonChange in Abundance with HDCAHost SpeciesReference
LactobacillusIncreased (37.97% vs. 5.28%)Piglets[1]
StreptococcusDecreased (28.34% vs. 38.65%)Piglets[1]
ErysipelotrichaceaeDecreased (0.35% vs. 17.15%)Piglets[1]
Parabacteroides distasoniIncreasedMice[1]

Part 3: Endogenous Role in Gut Homeostasis and Disease

The endogenous production of isoHDCA by the gut microbiota plays a crucial role in maintaining gut homeostasis and may be implicated in the pathophysiology of various diseases.

Maintaining Intestinal Barrier Integrity

A key function of endogenous isoHDCA is the reinforcement of the intestinal barrier. By promoting the expression of tight junction proteins, isoHDCA helps to prevent the translocation of harmful substances, such as lipopolysaccharide (LPS), from the gut lumen into the bloodstream, thereby reducing systemic inflammation.[1]

Modulation of Intestinal Immunity

Through its anti-inflammatory properties, isoHDCA contributes to the regulation of intestinal immune responses. By suppressing the production of pro-inflammatory cytokines, it helps to create a tolerogenic environment in the gut, preventing excessive inflammation that can lead to conditions like inflammatory bowel disease (IBD).[1][15]

Implications in Metabolic Diseases

Emerging evidence suggests a role for isoHDCA and related hyocholic acid species in metabolic health. They have been identified as potential biomarkers for metabolic disorders and have been shown to improve glucose homeostasis.[1] The ability of HDCA to modulate the gut microbiota and bile acid signaling pathways may contribute to its beneficial effects in conditions such as non-alcoholic fatty liver disease (NAFLD).[1]

Part 4: Therapeutic Potential and Future Directions

The unique biological activities of isoHDCA make it an attractive therapeutic candidate for a range of gastrointestinal and metabolic diseases.

Drug Development Opportunities
  • Direct Supplementation: Oral administration of isoHDCA or its precursors could be a straightforward approach to harness its therapeutic benefits.

  • Microbiota-based Therapies: The use of probiotics containing isoHDCA-producing bacterial strains or fecal microbiota transplantation (FMT) from donors with a high capacity for isoHDCA production could be explored.[6]

  • Small Molecule Modulators: The development of small molecules that specifically target the TGR5 and FXR signaling pathways in a manner that mimics the effects of isoHDCA could offer a more targeted therapeutic strategy.

Future Research Perspectives

Further research is needed to fully elucidate the endogenous role of isoHDCA and to translate these findings into clinical applications. Key areas for future investigation include:

  • Identification of the complete biosynthetic pathway and the key microbial players involved.

  • Delineation of the precise molecular mechanisms by which isoHDCA modulates host signaling pathways.

  • Investigation of the role of isoHDCA in a broader range of diseases, including IBD, colorectal cancer, and other metabolic disorders.

  • Conducting well-designed clinical trials to evaluate the safety and efficacy of isoHDCA-based therapies.

Conclusion

This compound, a product of the gut microbial metabolism of primary bile acids, is a key signaling molecule that plays a vital role in maintaining gut homeostasis. Its ability to enhance intestinal barrier function, modulate immune responses, and shape the gut microbial community underscores its importance in health and disease. As our understanding of the intricate dialogue between the gut microbiota and the host continues to grow, isoHDCA stands out as a promising target for the development of novel therapeutics aimed at restoring gut health and treating a variety of associated disorders.

References

  • Interactions between bile acids and gut microbiota, bile acid... - ResearchGate. Available from: [Link]

  • Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PMC - NIH. Available from: [Link]

  • Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States - PMC - NIH. Available from: [Link]

  • A metabolic pathway for bile acid dehydroxylation by the gut microbiome - bioRxiv. Available from: [Link]

  • Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - Frontiers. Available from: [Link]

  • Gut microbiota-involved biosynthesis and metabolism of bile acids. Gut... - ResearchGate. Available from: [Link]

  • A biosynthetic pathway for a prominent class of microbiota-derived bile acids - PMC - NIH. Available from: [Link]

  • Gut microbiota derived bile acid metabolites maintain the homeostasis of gut and systemic immunity - PMC - PubMed Central. Available from: [Link]

  • Gut Microbiota-Derived Ursodeoxycholic Acid Mediates the Resistance to Colonic Inflammation in Pigs | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • Formation of Hyodeoxycholic Acid from Muricholic Acid and Hyocholic Acid by an Unidentified Gram-Positive Rod Termed HDCA-1 Isolated from Rat Intestinal Microflora - NIH. Available from: [Link]

  • Function of Bile Acid Associated with Gut Microbiota - Longdom Publishing. Available from: [Link]

  • Function of Bile Acid Associated with Gut Microbiota - Longdom Publishing. Available from: [Link]

  • The Therapeutic Role of Ursodeoxycholic Acid in Digestive Diseases - ResearchGate. Available from: [Link]

  • Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway - PubMed. Available from: [Link]

  • Fecal butyrate and deoxycholic acid quantitation for rapid assessment of the gut microbiome. Available from: [Link]

  • Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Farnesoid X receptor signal is involved in deoxycholic acid-induced intestinal metaplasia of normal human gastric epithelial cells - PubMed. Available from: [Link]

  • Fecal Metabolite Quantitation for Rapid Assessment of the Gut Microbiome - bioRxiv. Available from: [Link]

  • Biological synthesis of ursodeoxycholic acid - Frontiers. Available from: [Link]

  • Intestinal Stem Cells Damaged by Deoxycholic Acid via AHR Pathway Contributes to Mucosal Barrier Dysfunction in High-Fat Feeding Mice - MDPI. Available from: [Link]

  • Potential therapeutic benefit of ursodeoxycholic acid in the management of non hepato-biliary upper gastrointestinal disorders - NIH. Available from: [Link]

  • Effects of chemical modification of ursodeoxycholic acid on TGR5 activation - PubMed. Available from: [Link]

  • Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Translational Pediatrics. Available from: [Link]

  • Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products.pdf. Available from: [Link]

  • A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas Chromatography-Mass Spectrometry with a Single Ext - JSciMed Central. Available from: [Link]

  • Ursodeoxycholic Acid Modulates the Interaction of miR-21 and Farnesoid X Receptor and NF-κB Signaling - MDPI. Available from: [Link]

  • Ursodeoxycholic Acid Response Is Associated With Reduced Mortality in Primary Biliary Cholangitis... - YouTube. Available from: [Link]

  • Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 - MDPI. Available from: [Link]

  • A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome | Agilent. Available from: [Link]

  • A method for producing ursodeoxycholic acid - Google Patents.
  • Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed. Available from: [Link]

  • Quantification of bile acids: A mass spectrometry platform for studying gut microbe connection to metabolic diseases - ResearchGate. Available from: [Link]

  • Bile acid effects on bile acid receptors FXR and TGR5 466 - ResearchGate. Available from: [Link]

  • THE FARNESOID X RECEPTOR (FXR) AGONIST OBETICHOLIC ACID (INT-747, 6 alpha-ETHYL CHENODEOXYCHOLIC ACID) IN COMBINATION WITH URSODEOXYCHOLIC ACID (UDCA) INCREASES PLASMA FGF-19 CONCENTRATIONS BUT NOT BILE ACID CONCENTRATION OR PROFILE IN PRIMARY BILIARY CIRRHOSIS (PBC) - ResearchGate. Available from: [Link]

  • Bile acids regulate autophagy in colonic epithelial cells - The Physiological Society. Available from: [Link]

  • (PDF) The secondary bile acids, ursodeoxycholic acid and lithocholic acid, protect against intestinal inflammation by inhibition of epithelial apoptosis - ResearchGate. Available from: [Link]

  • Hepatoprotective role of ursodeoxycholic acid (Halina Cichoz-Lach) - YouTube. Available from: [Link]

  • Typical HPLC profiles of bile acids from fermentation optimization... - ResearchGate. Available from: [Link]

  • The secondary bile acids, ursodeoxycholic acid and lithocholic acid, protect against intestinal inflammation by inhibition of epithelial apoptosis. - RCSI Repository. Available from: [Link]

Sources

An In-Depth Technical Guide to the Core Functions of Isohyodeoxycholic Acid and Other Secondary Bile Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary bile acids, once considered mere byproducts of cholesterol metabolism, are now recognized as crucial signaling molecules with profound effects on host physiology. Among these, isohyodeoxycholic acid (IHDCA), a lesser-known dihydroxy bile acid, is emerging as a molecule of interest in metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the core functions of IHDCA, drawing on the well-established roles of its isomers, hyodeoxycholic acid (HDCA) and ursodeoxycholic acid (UDCA), to build a cohesive understanding of its potential physiological significance. We will delve into the biosynthesis of IHDCA, its intricate interactions with key nuclear and cell surface receptors, and its subsequent impact on metabolic regulation, immunomodulation, and gut barrier integrity. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this intriguing secondary bile acid.

The Genesis of Secondary Bile Acids: A Symphony of Host and Microbiome

Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver from cholesterol through a series of enzymatic reactions.[1] These amphipathic molecules are conjugated with glycine or taurine and secreted into the small intestine to aid in the emulsification and absorption of dietary fats and fat-soluble vitamins.[2] While the majority of these primary bile acids are reabsorbed in the ileum and returned to the liver via the enterohepatic circulation, a significant portion escapes into the colon, where they are subjected to the metabolic prowess of the gut microbiota.[2]

Here, a consortium of anaerobic bacteria, primarily from the Clostridia class, orchestrates a series of biotransformations, including deconjugation, dehydroxylation, and epimerization, giving rise to a diverse pool of secondary bile acids.[3] Among these are the well-known lithocholic acid (LCA) and deoxycholic acid (DCA), as well as the dihydroxy bile acids, including this compound (IHDCA). The formation of IHDCA is a direct result of this host-microbiome interplay, highlighting the critical role of the gut microbiota in shaping the bile acid landscape and, consequently, host physiology.

Biosynthesis and Metabolism of this compound

The precise biosynthetic pathway of this compound is not as extensively characterized as that of other secondary bile acids. However, it is understood to be an isomer of hyodeoxycholic acid (HDCA) and ursodeoxycholic acid (UDCA).[4] The generation of these isomers from primary bile acids involves microbial enzymes, particularly hydroxysteroid dehydrogenases (HSDHs), which catalyze the oxidation and reduction of hydroxyl groups at different positions on the steroid nucleus.

The metabolism of orally administered isoursodeoxycholic acid (isoUDCA) has been studied in humans, revealing extensive isomerization to UDCA by both intestinal and hepatic enzymes.[5] This suggests that IHDCA likely undergoes similar metabolic transformations, potentially being interconverted with its isomers, which has significant implications for its biological activity and therapeutic application.

Orchestrating Cellular Responses: Key Signaling Pathways

Secondary bile acids exert their pleiotropic effects by acting as signaling molecules that activate specific host receptors. The two most well-characterized receptors in this context are the nuclear farnesoid X receptor (FXR) and the G-protein coupled cell surface receptor, TGR5.[6]

The Farnesoid X Receptor (FXR): A Master Regulator of Metabolism

FXR is highly expressed in the liver and intestine and plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[7] Activation of FXR by bile acids initiates a cascade of transcriptional events that govern metabolic homeostasis. While the direct binding affinity of IHDCA to FXR has not been extensively studied, the actions of its isomers provide valuable insights.

Hyodeoxycholic acid has been shown to regulate glucose homeostasis through FXR in a GLP-1-dependent manner.[4] Conversely, ursodeoxycholic acid is considered a weak FXR agonist, and in some contexts, may even act as an antagonist.[8][9] It is plausible that IHDCA's interaction with FXR is also nuanced, potentially exhibiting context-dependent agonistic or antagonistic properties that contribute to its overall physiological effect.

FXR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IHDCA IHDCA FXR_inactive FXR (inactive) IHDCA->FXR_inactive Binds to FXR_RXR_active FXR-RXR Heterodimer (active) FXR_inactive->FXR_RXR_active Heterodimerizes with RXR RXR_inactive RXR (inactive) RXR_inactive->FXR_RXR_active FXRE FXR Response Element (on DNA) FXR_RXR_active->FXRE Translocates to Nucleus and Binds to DNA Target_Genes Target Gene Transcription FXRE->Target_Genes Metabolic_Regulation Metabolic Regulation (Lipid & Glucose Homeostasis) Target_Genes->Metabolic_Regulation

Caption: Putative FXR signaling pathway for IHDCA.

TGR5: A Gateway to Metabolic and Anti-inflammatory Responses

TGR5 is a cell surface receptor expressed in various tissues, including the intestine, brown adipose tissue, and immune cells.[10] Its activation by bile acids leads to an increase in intracellular cyclic AMP (cAMP), which in turn triggers a range of downstream signaling events.[11]

Hyodeoxycholic acid has been demonstrated to prevent lipopolysaccharide-induced microglial inflammation by regulating the TGR5/AKT/NF-κB signaling pathway.[12] Given the structural similarity, it is highly probable that IHDCA also functions as a TGR5 agonist, contributing to its potential anti-inflammatory and metabolic regulatory properties. Activation of TGR5 in enteroendocrine L-cells is known to stimulate the release of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances insulin secretion and improves glucose tolerance.[10]

TGR5_Signaling IHDCA IHDCA TGR5 TGR5 Receptor IHDCA->TGR5 Binds to G_protein G Protein (Gs) TGR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Metabolic_and_Anti_inflammatory Metabolic & Anti-inflammatory Effects Gene_Transcription->Metabolic_and_Anti_inflammatory

Caption: Postulated TGR5 signaling cascade for IHDCA.

Metabolic Regulation: A Balancing Act

The intricate interplay of FXR and TGR5 signaling positions secondary bile acids as key regulators of metabolic homeostasis. Studies have shown that the concentrations of IHDCA, along with HDCA, are markedly decreased in the serum of rats with metabolic syndrome.[4] This suggests a potential protective role for IHDCA in metabolic health.

The therapeutic administration of HDCA has been shown to ameliorate metabolic syndrome in animal models, influencing the expression of genes related to primary bile acid synthesis and fatty acid degradation.[13] These effects are mediated, at least in part, by the regulation of FXR and TGR5. Given its isomeric relationship, IHDCA may exert similar beneficial effects on metabolic parameters.

Immunomodulatory Functions: Quelling the Flames of Inflammation

Beyond their metabolic roles, secondary bile acids are potent modulators of the immune system. The anti-inflammatory properties of UDCA are well-documented, with studies showing its ability to inhibit pro-inflammatory responses in macrophages by suppressing the NF-κB and MAPK signaling pathways.[14][15] It has also been shown to ameliorate experimental colitis in rats.[16]

As previously mentioned, HDCA exhibits anti-inflammatory effects in the central nervous system by inhibiting microglial activation through TGR5 signaling.[12] These findings strongly suggest that IHDCA likely possesses similar immunomodulatory capabilities, making it a promising candidate for the development of novel therapies for inflammatory conditions.

Fortifying the Gut: Role in Intestinal Barrier Function

A healthy intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the systemic circulation. Secondary bile acids play a dual role in this context. While some, like DCA and LCA, can be detrimental to barrier integrity at high concentrations, others, such as UDCA, have been shown to be protective.[3]

UDCA has been reported to protect colon epithelial cells from DCA-induced damage and to reduce epithelial permeability in models of intestinal inflammation.[3] Given the cytoprotective properties observed for isoUDCA, it is reasonable to hypothesize that IHDCA may also contribute to the maintenance of intestinal barrier function.[5]

A Comparative Look: IHDCA and Its Isomers

To fully appreciate the potential of IHDCA, it is useful to compare its properties with those of its better-studied isomers, UDCA and HDCA.

FeatureThis compound (IHDCA) (Inferred)Ursodeoxycholic Acid (UDCA)Hyodeoxycholic Acid (HDCA)
Primary Function Metabolic & Immune RegulationCholeretic, Cytoprotective, ImmunomodulatoryMetabolic & Immune Regulation
FXR Activity Likely weak agonist/antagonistWeak agonist/antagonist[8][9]Agonist[4]
TGR5 Activity Likely agonistAgonistPotent agonist[12]
Hydrophilicity HydrophilicHighly hydrophilic[17]More hydrophobic than UDCA
Therapeutic Uses Under investigationPrimary Biliary Cholangitis, Gallstones[18]Investigational for metabolic and liver diseases[19]

This comparative analysis highlights the subtle yet significant differences that can exist between bile acid isomers, underscoring the need for specific research into the unique biological activities of IHDCA.

Studying the Unseen: Experimental Protocols

Investigating the specific functions of IHDCA requires robust and sensitive analytical and experimental methodologies.

Quantification of this compound in Biological Samples

The accurate quantification of IHDCA and other bile acid isomers in complex biological matrices such as serum, feces, and tissues is critical. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose, offering the necessary specificity and sensitivity to differentiate between isomers.[20]

Step-by-Step Protocol for Bile Acid Extraction and Analysis:

  • Sample Preparation:

    • For serum/plasma: Protein precipitation with a 3:1 ratio of acetonitrile.

    • For tissues: Homogenization in a 2:1 mixture of chloroform and methanol, followed by liquid-liquid extraction.

    • For feces: Lyophilization followed by extraction with 75% ethanol.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the extract and concentrate the bile acids.

  • Derivatization (Optional for GC-MS): Esterification and silylation to increase volatility.

  • Chromatographic Separation: Employ a C18 reversed-phase HPLC column with a gradient elution of methanol/acetonitrile and water with a modifier like formic acid or ammonium acetate.

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for selective and sensitive quantification of IHDCA and other bile acids.

In Vitro Receptor Activation Assays

To determine the specific interaction of IHDCA with FXR and TGR5, cell-based reporter assays are invaluable.

Workflow for Receptor Activation Assays:

Assay_Workflow Cell_Culture Culture cells (e.g., HEK293T) co-transfected with receptor (FXR or TGR5) and reporter constructs Treatment Treat cells with varying concentrations of IHDCA Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 24 hours) Treatment->Incubation Lysis_and_Assay Lyse cells and measure reporter activity (e.g., luciferase) Incubation->Lysis_and_Assay Data_Analysis Analyze data to determine EC50 and efficacy Lysis_and_Assay->Data_Analysis

Caption: Workflow for in vitro receptor activation assays.

Therapeutic Horizons and Future Directions

The emerging evidence, largely inferred from its isomers, positions this compound as a promising therapeutic candidate for a range of metabolic and inflammatory disorders. Its potential to modulate both FXR and TGR5 signaling pathways suggests a multifaceted mechanism of action that could be advantageous in complex diseases such as non-alcoholic fatty liver disease (NAFLD), inflammatory bowel disease (IBD), and type 2 diabetes.

Future research should focus on elucidating the specific receptor binding affinities and downstream signaling pathways of IHDCA. Head-to-head comparative studies with its isomers will be crucial in defining its unique therapeutic window and potential advantages. Furthermore, preclinical studies in relevant animal models are warranted to validate its efficacy and safety profile.

References

  • Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. (2024). Drug Design, Development and Theory. [Link]

  • What is the mechanism of Hyodeoxycholic acid? (2024). Patsnap Synapse. [Link]

  • What is Hyodeoxycholic acid used for? (2024). Patsnap Synapse. [Link]

  • Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis. (1985). Journal of Clinical Investigation. [Link]

  • Chenodeoxycholic, Ursodeoxycholic and Cholic Acids: Comparison. (n.d.). MedicaPharma. [Link]

  • Bile Acid Detection Techniques and Bile Acid-Related Diseases. (2022). Frontiers in Physiology. [Link]

  • Differential activation of the human farnesoid X receptor depends on the pattern of expressed isoforms and the bile acid pool composition. (2013). Biochemical Pharmacology. [Link]

  • Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway. (2021). International Immunopharmacology. [Link]

  • Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study. (1982). Hepatology. [Link]

  • Unusual binding of ursodeoxycholic acid to ileal bile acid binding protein: role in activation of FXRα. (2012). Journal of Lipid Research. [Link]

  • Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages. (2017). Korean Journal of Internal Medicine. [Link]

  • Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications. (2021). International Journal of Molecular Sciences. [Link]

  • Ursodeoxycholic Acid. (2023). StatPearls. [Link]

  • Chromatographic Method Development and Validation for Quantitative Determination of Ursodeoxycholic Acid in Ursodeoxycholic Acid Tablets. (2018). Asian Journal of Chemistry. [Link]

  • Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages. (2017). The Korean Journal of Internal Medicine. [Link]

  • Study of human isoursodeoxycholic acid metabolism. (1998). Journal of Hepatology. [Link]

  • Screening the binding affinity of bile acid derivatives for the glucocorticoid receptor ligand-binding domain. (2016). Steroids. [Link]

  • Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions. (2021). Journal of Lipid Research. [Link]

  • HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column. (n.d.). SIELC Technologies. [Link]

  • Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models. (2024). Translational Pediatrics. [Link]

  • Ursodeoxycholic acid. (n.d.). Wikipedia. [Link]

  • Analytical Methods. (n.d.). RSC Publishing. [Link]

  • OCA on Different Physiological Processes through FXR Activation. (2023). Encyclopedia. [Link]

  • The main receptor involved in bile acids signaling. (n.d.). ResearchGate. [Link]

  • Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5. (2022). Molecules. [Link]

  • Dose-dependent antiinflammatory effect of ursodeoxycholic acid in experimental colitis. (2012). Digestive and Liver Disease. [Link]

  • Unusual binding of ursodeoxycholic acid to ileal bile acid binding protein: role in activation of FXRα. (2012). Journal of Lipid Research. [Link]

  • Hepatoprotective role of ursodeoxycholic acid (Halina Cichoz-Lach). (2018). YouTube. [Link]

  • TGR5-mediated bile acid sensing controls glucose homeostasis. (2011). Cell Metabolism. [Link]

  • Ursodeoxycholic acid and lithocholic acid exert anti-inflammatory actions in the colon. (n.d.). Pure - Ulster University's Research Portal. [Link]

  • Differences in the effects of chenodeoxycholic and ursodeoxycholic acid on biliary lipid secretion and bile acid synthesis in patients with gallstones. (1981). Journal of Lipid Research. [Link]

  • Identification and quantitation of bile acids in bear bile by HPLC. (1998). Journal of Food and Drug Analysis. [Link]

  • Bile Synthesis | Bile Acids and Salts. (2024). YouTube. [Link]

  • Ursodeoxycholic acid shows unexpected gut FXR agonism in liver FXR-deficient mice. (2024). BioRXiv. [Link]

  • Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity. (2015). Gut. [Link]

  • Obeticholic Acid: Shifting Paradigms in Primary Biliary Cholangitis. (2017). YouTube. [Link]

  • Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. (2024). Drug Design, Development and Theory. [Link]

  • FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver. (2019). Journal of Lipid Research. [Link]

  • Role of bile acids in the regulation of the metabolic pathways. (2015). World Journal of Gastroenterology. [Link]

  • Ursodiol vs. Chenodiol: Understanding Bile Acid Therapy for Gallstones. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Methodological & Application

High-performance liquid chromatography (HPLC) methods for isohyodeoxycholic acid analysis.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Isohyodeoxycholic Acid

Introduction: The Analytical Challenge of Bile Acid Isomers

This compound (IHCA) is a secondary bile acid, a stereoisomer of deoxycholic acid (DCA).[1][2] Bile acids are a family of steroids synthesized from cholesterol in the liver that play crucial roles in the digestion of fats.[3] The family includes primary bile acids like cholic acid and chenodeoxycholic acid (CDCA), and secondary bile acids formed by gut bacteria. This compound and its isomers, such as deoxycholic acid, chenodeoxycholic acid, and ursodeoxycholic acid (UDCA), share the same molecular weight and elemental composition (C24H40O4).[1][2][4][5]

The subtle stereochemical differences between these isomers present a significant analytical challenge. However, their accurate separation and quantification are critical in pharmaceutical and clinical research. For instance, ursodeoxycholic acid is an active pharmaceutical ingredient used in liver therapies.[4][6] Its efficacy and safety depend on its purity and the absence of potentially harmful isomeric impurities. Therefore, robust analytical methods are required to resolve and quantify this compound in the presence of its closely related structural isomers.

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound, providing the resolution needed for quality control and research applications.

Principle of Separation: Leveraging Polarity Differences

The separation of bile acid isomers by RP-HPLC is based on subtle differences in their hydrophobicity. While all are structurally similar, the spatial orientation of their hydroxyl groups affects their interaction with the nonpolar stationary phase (typically C18) and the polar mobile phase.[7]

  • Stationary Phase: A C18 (octadecylsilane) column provides a nonpolar environment where more hydrophobic molecules are retained longer.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used as the mobile phase.[8][9] Adjusting the pH of the aqueous portion is critical; maintaining an acidic pH (e.g., 2.5-3.0) ensures that the carboxylic acid group on the bile acids is protonated, increasing their retention on the C18 column.[8][10] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds of interest with good resolution and peak shape.[9]

  • Detection: Bile acids lack a strong UV chromophore, making detection a challenge.[9] A common approach is to use a UV detector at a low wavelength, typically between 200-205 nm.[6][11] For higher sensitivity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed.[9] Alternatively, pre-column derivatization to attach a UV-active moiety like a phenacyl group can significantly enhance detection sensitivity at higher wavelengths (e.g., 254 nm).[12]

This protocol focuses on a widely accessible UV detection method, which is suitable for quality control in a pharmaceutical setting.

Visualizing the Analytical Workflow

The following diagram outlines the key steps in the HPLC analysis of this compound, from sample and standard preparation to final data analysis.

HPLC Workflow for this compound Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions (IHCA & Isomers) system_suitability System Suitability Test (Inject Standard, Check Resolution) prep_standards->system_suitability prep_sample Prepare Sample Solution (e.g., Dissolve Drug Substance) analysis Inject Samples & Standards prep_sample->analysis prep_mobile_phase Prepare Mobile Phases (Aqueous Buffer & Organic) system_setup HPLC System Setup (Column, Flow Rate, Gradient) prep_mobile_phase->system_setup system_setup->system_suitability system_suitability->analysis If SST Passes integration Integrate Chromatographic Peaks analysis->integration quantification Quantify IHCA & Impurities (External Standard Method) integration->quantification report Generate Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

This protocol is a validated method for the determination of this compound and its separation from other bile acid isomers in bulk drug substances.

Materials and Reagents
  • This compound (IHCA) reference standard

  • Deoxycholic acid (DCA), Chenodeoxycholic acid (CDCA), and Ursodeoxycholic acid (UDCA) reference standards

  • Acetonitrile (HPLC grade)[9]

  • Methanol (HPLC grade)[8]

  • Potassium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Sample of interest (e.g., bulk drug substance)

Instrumentation and Chromatographic Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent system with a gradient pump, autosampler, column thermostat, and UV detector.
Column YMC-Pack ODS-AQ, 250 mm x 4.6 mm, 5 µm, or equivalent C18 column.[8]
Mobile Phase A 0.001 M Potassium Phosphate buffer, pH adjusted to 2.8 with phosphoric acid.[6]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
31
40
Flow Rate 1.0 mL/min[8]
Column Temp. 30°C[8]
Detection UV at 200 nm[6][10]
Injection Volume 50 µL[6]
Diluent Methanol or Acetonitrile:Water (50:50)
Preparation of Solutions
  • Mobile Phase A: Dissolve 0.136 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 2.8 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of each reference standard (IHCA, DCA, CDCA, UDCA) into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

  • System Suitability Solution (SSS): Prepare a mixture containing a low concentration of each bile acid isomer (e.g., 20 µg/mL) from the stock solutions to verify resolution.

  • Sample Solution: Accurately weigh an appropriate amount of the sample (e.g., 25 mg) into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Experimental Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the diluent (as a blank) to ensure no interfering peaks are present. Then, inject the System Suitability Solution at least five times. The system is deemed ready if it meets the criteria in the table below.

  • Analysis: Inject the prepared standard and sample solutions in a defined sequence. It is recommended to bracket sample injections with standard injections to monitor for any drift in instrument response.

Method Validation and Performance

The described method should be fully validated according to ICH guidelines.[6] The following table summarizes typical performance characteristics for a validated HPLC method for bile acids.

Validation ParameterTypical Acceptance CriteriaExample Performance Data
System Suitability Resolution between critical pairs > 1.5; Tailing factor < 2.0; RSD of peak area < 2.0% (n=5)Resolution (DCA/CDCA) > 2.0; Tailing factor for all peaks < 1.5; RSD < 1.0%
Specificity No interference from blank or placebo at the retention time of the analytes. Peak purity > 99%.Complete separation of all isomers achieved.[6] Peak purity of IHCA was > 99.8%.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9999 over a concentration range of 2.0–80.0 µg/mL.[8]
Accuracy (Recovery) 98.0% - 102.0%Spike recoveries ranged from 99.1% to 101.5%.[8]
Precision (RSD) Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%Repeatability RSD < 0.8%; Intermediate Precision RSD < 1.2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.06 µg/mL[8]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.20 µg/mL (based on typical performance)
Robustness No significant change in results with small variations in method parameters (pH, flow rate, column temp).The method was found to be robust for minor changes in mobile phase pH (±0.2) and flow rate (±0.1 mL/min).

Structural Basis of Separation

The successful separation of this compound from its isomers is due to minor differences in their three-dimensional structure, specifically the orientation of hydroxyl groups on the steroid backbone.

Bile Acid Isomers cluster_12OH 12-Hydroxylated Isomers cluster_7OH 7-Hydroxylated Isomers struct_ihca This compound (IHCA) 3α, 12β-dihydroxy struct_dca Deoxycholic Acid (DCA) 3α, 12α-dihydroxy struct_ihca->struct_dca Epimers at C-12 struct_cdca Chenodeoxycholic Acid (CDCA) 3α, 7α-dihydroxy struct_udca Ursodeoxycholic Acid (UDCA) 3α, 7β-dihydroxy struct_cdca->struct_udca Epimers at C-7

Caption: Structural relationship between this compound and its key isomers.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound and its separation from critical isomers. By carefully selecting the stationary phase and optimizing the mobile phase conditions, excellent resolution can be achieved. The method is suitable for quality control in pharmaceutical manufacturing and for research purposes where accurate determination of bile acid profiles is necessary. For applications requiring higher sensitivity, coupling this chromatographic method with mass spectrometry is recommended.

References

  • A Validated RP-HPLC Method for Quantitative Determination of Related Impurities of Cholic Acid Bulk Drugs. (2015). ResearchGate. [Link]

  • HPLC Method for Separation of Bile acids on Primesep B Column. (n.d.). SIELC Technologies. [Link]

  • Method for Bile Acid Determination by High Performance Liquid Chromatography. (2014). ResearchGate. [Link]

  • Feasibility study of separation and purification of bile acid derivatives by HPLC on C18 and F5 columns. (2019). ScienceDirect. [Link]

  • Optimization of RP-HPLC method with UV detection for determination of ursodeoxycholic acid in pharmaceutical formulations. (2017). Macedonian Pharmaceutical Bulletin. [Link]

  • Analysis of Bile Acids by HPLC with ELSD using the Agilent InfinityLab Poroshell 120 EC-C18 LC Column. (2017). Agilent Technologies. [Link]

  • A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS. (2017). National Institutes of Health (NIH). [Link]

  • Deoxycholic acid (Compound). (n.d.). Exposome-Explorer. [Link]

  • Ursodeoxycholic Acid. (n.d.). PubChem. [Link]

  • High-performance liquid chromatographic determination of ursodeoxycholic acid after solid phase extraction of blood serum and detection-oriented derivatization. (2001). Academia.edu. [Link]

  • Development and validation of a LC-UV Method Applied to the Quality Control of Ursodeoxycholic Acid in Raw Material and Pharmaceutical Formulations. (n.d.). iosrphr.org. [Link]

  • Isodeoxycholic acid. (n.d.). PubChem. [Link]

  • Ursodeoxycholic acid. (n.d.). Wikipedia. [Link]

Sources

Application Notes and Protocols for In Vitro Cell Culture Experiments Using Isohyodeoxycholic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Isohyodeoxycholic Acid

This compound (isoHDCA) is a secondary bile acid, an isomer of the more extensively studied ursodeoxycholic acid (UDCA). While UDCA is well-regarded for its therapeutic applications in cholestatic liver diseases, the biological functions of isoHDCA are an emerging area of scientific inquiry. Preliminary studies suggest that isoHDCA may possess unique cytoprotective properties. For instance, it has been shown to protect human hepatoblastoma Hep G2 cells from ethanol-induced injury[1]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro cell culture experiments to investigate the biological activities of isoHDCA.

This document will detail the necessary materials and reagents, provide step-by-step protocols for key assays, and explain the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of isoHDCA is fundamental to designing successful in vitro studies.

PropertyValueSource
Molecular Formula C₂₄H₄₀O₄[General Chemical Knowledge]
Molecular Weight 392.58 g/mol [General Chemical Knowledge]
Appearance White to off-white powder[General Chemical Knowledge]
Solubility Sparingly soluble in aqueous solutions. Soluble in organic solvents such as ethanol and DMSO.[2]

PART 1: Experimental Design and Workflow

The following diagram illustrates a logical workflow for investigating the in vitro effects of this compound. This workflow is designed to first establish the optimal experimental conditions and then proceed to more in-depth mechanistic studies.

experimental_workflow cluster_prep Phase 1: Preparation & Optimization cluster_mechanism Phase 2: Mechanistic Assays cluster_data Phase 3: Data Analysis & Interpretation prep Stock Solution Preparation viability Cell Viability & Cytotoxicity Assay prep->viability Determine solvent toxicity & optimal concentration apoptosis Apoptosis Assays (e.g., Caspase-3) viability->apoptosis Select non-toxic concentrations receptor Receptor Activity Assays (FXR & TGR5) viability->receptor Select relevant concentrations analysis Data Analysis apoptosis->analysis receptor->analysis conclusion Conclusion & Future Work analysis->conclusion apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Mitochondrial Pathway cluster_caspase Caspase Cascade isoHDCA isoHDCA Bax Bax isoHDCA->Bax Mito Mitochondrion Bax->Mito translocation CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 activation Casp3 Caspase-3 Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified mitochondrial pathway of apoptosis potentially modulated by isoHDCA.

PART 3: Mechanistic Insights - Receptor Activity Assays

Bile acids are known to act as signaling molecules by activating specific receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).[3] Investigating the interaction of isoHDCA with these receptors is key to understanding its mechanism of action.

Protocol 4: FXR Activation Assay (Luciferase Reporter Assay)

Rationale: This assay determines whether isoHDCA can activate the nuclear receptor FXR. Cells are co-transfected with a plasmid expressing FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element. Activation of FXR leads to the expression of luciferase, which can be quantified.

Materials:

  • HEK293T cells (or a similar easily transfectable cell line)

  • FXR expression plasmid

  • FXR-responsive luciferase reporter plasmid

  • Transfection reagent

  • IsoHDCA stock solution

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the FXR expression and reporter plasmids using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of isoHDCA. Include a positive control (e.g., GW4064) and a vehicle control.

  • Incubation: Incubate for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Express the results as fold induction over the vehicle control.

Protocol 5: TGR5 Activation Assay (cAMP Assay)

Rationale: TGR5 is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] This assay measures changes in intracellular cAMP to determine if isoHDCA is a TGR5 agonist.

Materials:

  • Cells overexpressing TGR5 (e.g., transfected HEK293T or a stable cell line)

  • IsoHDCA stock solution

  • cAMP assay kit (e.g., ELISA-based)

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Seed the TGR5-expressing cells in a suitable plate format.

  • Treatment: Treat the cells with different concentrations of isoHDCA for a short period (e.g., 15-30 minutes). Include a known TGR5 agonist as a positive control and a vehicle control.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Measure the cAMP concentration in the cell lysates using a competitive ELISA-based cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the cAMP concentration in each sample. Express the results as fold increase over the vehicle control.

Bile Acid Signaling Overview:

bile_acid_signaling cluster_fxr FXR Pathway (Nuclear) cluster_tgr5 TGR5 Pathway (Membrane) isoHDCA isoHDCA FXR FXR isoHDCA->FXR TGR5 TGR5 isoHDCA->TGR5 Gene Target Gene Expression FXR->Gene Transcription Regulation cAMP ↑ cAMP TGR5->cAMP Activation

Sources

Application of Isohyodeoxycholic Acid as an Emerging Biomarker in Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Role of Bile Acids in Metabolic Regulation

Bile acids, traditionally recognized for their role in dietary lipid digestion, are now understood to be critical signaling molecules in the regulation of metabolism.[1][2] Alterations in the composition and concentration of the bile acid pool have been linked to a variety of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes (T2D), and obesity.[1][3] This has spurred significant interest in the potential of individual bile acid species as biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic interventions.

While much of the research has focused on primary and major secondary bile acids, there is a growing appreciation for the biological significance of less abundant, structurally diverse bile acids. One such molecule is isohyodeoxycholic acid (isoHDCA), an isomer of hyodeoxycholic acid (HDCA). Emerging evidence suggests that isoHDCA may play a role in metabolic homeostasis, making it a promising candidate biomarker for metabolic studies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of isoHDCA as a biomarker, including the scientific rationale, detailed analytical protocols, and data interpretation.

Scientific Rationale: Why this compound Matters in Metabolic Disease

Hyodeoxycholic acid (HDCA) has been identified as a potential biomarker for metabolic syndrome, with studies showing significantly reduced levels in individuals with obesity, diabetes, and NAFLD.[3][4] Intriguingly, a study in a rat model of metabolic syndrome revealed a significant inverse correlation between the levels of HDCA and its isomer, isoHDCA.[3] This suggests that the metabolic conversion between these two isomers may be a critical, yet currently underappreciated, aspect of metabolic dysregulation.

The biological activities of bile acids are mediated through various receptors, most notably the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).[1] HDCA is known to interact with TGR5, a receptor that plays a role in glucose homeostasis and energy expenditure.[3] Given the structural similarity, it is plausible that isoHDCA also interacts with these receptors, potentially modulating key metabolic pathways. The investigation of isoHDCA as a biomarker, therefore, opens up new avenues for understanding the complex interplay between bile acid metabolism and metabolic diseases.

Experimental Workflow for this compound Analysis

The accurate quantification of isoHDCA in biological matrices is paramount for its validation as a biomarker. The following workflow outlines the key steps from sample collection to data analysis.

IsoHDCA Analysis Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection Sample Collection (Serum, Plasma, Feces) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (Protein Precipitation/Solid-Phase Extraction) SampleStorage->SamplePrep LCMS LC-MS/MS Analysis (UPLC-Triple Quadrupole) SamplePrep->LCMS DataAcquisition Data Acquisition (MRM Mode) LCMS->DataAcquisition DataProcessing Data Processing (Integration & Quantification) DataAcquisition->DataProcessing StatisticalAnalysis Statistical Analysis DataProcessing->StatisticalAnalysis BiomarkerValidation Biomarker Validation StatisticalAnalysis->BiomarkerValidation

Caption: A generalized workflow for the analysis of this compound as a biomarker.

Detailed Protocols

Protocol 1: Sample Collection and Storage

Objective: To ensure the integrity of isoHDCA in biological samples prior to analysis.

Materials:

  • Vacutainer tubes with clot activator for serum collection.

  • EDTA- or heparin-containing tubes for plasma collection.

  • Sterile, DNase/RNase-free containers for fecal sample collection.

  • -80°C freezer.

Procedure:

  • Serum Collection:

    • Collect whole blood in a serum separator tube.

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.

    • Aliquot the supernatant (serum) into cryovials.

  • Plasma Collection:

    • Collect whole blood in an EDTA or heparin tube.

    • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.

    • Aliquot the supernatant (plasma) into cryovials.

  • Fecal Sample Collection:

    • Collect a fresh fecal sample in a sterile container.

    • Immediately freeze the sample on dry ice or at -80°C.

  • Storage:

    • Store all aliquoted samples at -80°C until analysis to minimize degradation of bile acids.

Protocol 2: Quantification of this compound by LC-MS/MS

Objective: To accurately and precisely quantify the concentration of isoHDCA in serum, plasma, and fecal samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer.

  • C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Acetonitrile (ACN), methanol (MeOH), water (H₂O) - LC-MS grade.

  • Formic acid (FA) - LC-MS grade.

  • Ammonium acetate - LC-MS grade.

  • This compound analytical standard.

  • Deuterated internal standard (e.g., d4-Deoxycholic acid).

  • Microcentrifuge tubes.

  • Centrifuge.

  • Nitrogen evaporator or vacuum concentrator.

Sample Preparation:

A. Serum/Plasma: [5]

  • Thaw samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of serum or plasma.

  • Add 10 µL of internal standard working solution (containing a deuterated bile acid like d4-DCA at a known concentration).

  • Add 140 µL of ice-cold methanol to precipitate proteins.[5]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 MeOH:H₂O with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

B. Feces: [6]

  • Lyophilize a pre-weighed aliquot of the fecal sample.

  • Homogenize the lyophilized sample.

  • To a tube containing a known amount of homogenized feces (e.g., 20 mg), add 1 mL of a suitable extraction solvent (e.g., 80% methanol) containing the internal standard.

  • Vortex vigorously for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and centrifuge to pellet any remaining particulates before transferring to an autosampler vial.

LC-MS/MS Parameters:

  • UPLC:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the bile acids, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-50°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): The following are proposed MRM transitions for isoHDCA, which should be optimized on the specific instrument:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound391.3391.3~10-20
345.3~20-30
d4-Deoxycholic acid (IS)395.3395.3~10-20

Note: The precursor-to-precursor transition is often used for unconjugated bile acids to enhance sensitivity.[7] The second transition corresponds to a loss of water.

Data Analysis and Quantification:

  • Generate a calibration curve using the isoHDCA analytical standard at a range of concentrations.

  • Integrate the peak areas for isoHDCA and the internal standard in both the standards and the samples.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of isoHDCA in the samples by interpolating from the standard curve.

Metabolic Pathway of this compound

The precise metabolic pathway for the formation of isoHDCA is not as well-defined as for more common bile acids. However, based on the known biotransformations of other bile acids, a plausible pathway can be proposed. IsoHDCA is an isomer of hyodeoxycholic acid, which is a secondary bile acid formed from the primary bile acid chenodeoxycholic acid (CDCA) through the action of gut microbial enzymes. It is likely that isoHDCA is also formed in the gut through microbial modification of primary bile acids.

IsoHDCA Metabolic Pathway cluster_liver Liver (Primary Synthesis) cluster_gut Gut (Microbial Metabolism) Cholesterol Cholesterol CDCA Chenodeoxycholic Acid (CDCA) (Primary Bile Acid) Cholesterol->CDCA CYP7A1, CYP27A1, etc. HDCA Hyodeoxycholic Acid (HDCA) (Secondary Bile Acid) CDCA->HDCA Gut Microbiota (e.g., 6α-hydroxylation) isoHDCA This compound (isoHDCA) (Secondary Bile Acid) HDCA->isoHDCA Gut Microbiota (Epimerization/Isomerization)

Caption: A proposed metabolic pathway for the formation of this compound.

Data Interpretation and Clinical Significance

The concentration of isoHDCA should be evaluated in the context of the overall bile acid profile. As research suggests an inverse relationship with HDCA, the ratio of isoHDCA to HDCA may be a more informative biomarker than the absolute concentration of isoHDCA alone.

Table of Plausible IsoHDCA Levels in Metabolic Health and Disease (Hypothetical)

ConditionSerum isoHDCA LevelFecal isoHDCA LevelisoHDCA/HDCA Ratio
Healthy ControlLowLowLow
Metabolic SyndromeElevatedElevatedHigh
Type 2 DiabetesElevatedElevatedHigh
NAFLDElevatedElevatedHigh

This table is hypothetical and intended to guide research. Actual values will need to be established through large-scale clinical studies.

Conclusion and Future Directions

This compound is an emerging biomarker with the potential to provide novel insights into the pathophysiology of metabolic diseases. The analytical methods outlined in this application note provide a robust framework for its quantification in various biological matrices. Further research is warranted to validate the clinical utility of isoHDCA, including large-scale cohort studies to establish reference ranges and its association with disease progression and therapeutic response. Elucidating the precise enzymatic pathways responsible for its synthesis and its interactions with key metabolic receptors will be crucial next steps in solidifying its role as a valuable biomarker in metabolic studies.

References

  • Agilent Technologies. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Retrieved from [Link]

  • Chiang, J. Y. L. (2013). Bile acid metabolism and signaling. Comprehensive Physiology, 3(3), 1191–1212.
  • Li, T., & Chiang, J. Y. L. (2014). Regulation of bile acid and cholesterol metabolism by PPARs. PPAR research, 2014, 501739.
  • Li, R., & Hylemon, P. B. (2014). Bile acids as metabolic regulators. Journal of lipid research, 55(8), 1579–1590.
  • Liu, Y., et al. (2024). Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. Drug Design, Development and Therapy, 18, 1421–1439.
  • Luo, J., et al. (2022). A simple and reliable bile acid assay in human serum by LC-MS/MS.
  • Medpace. (n.d.). Rapid Quantitation of 15 Major Bile Acids in Human Serum by UPLC-ESI-MS/MS. Retrieved from [Link]

  • Troseid, M., et al. (2020).
  • Wang, S., et al. (2021). The Potential of Bile Acids as Biomarkers for Metabolic Disorders. International journal of molecular sciences, 22(21), 11776.

Sources

Application Note & Protocol: Synthesis of Isotopically Labeled Isohyodeoxycholic Acid for Tracer Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isohyodeoxycholic Acid in Metabolic Research

This compound (isoHDCA), a secondary bile acid, is emerging as a molecule of interest in the intricate landscape of metabolic regulation.[1] As a member of the bile acid pool, it contributes to the complex signaling network that governs lipid and glucose homeostasis, and gut microbiota interactions.[2][3][4][5] To accurately delineate its metabolic fate, transport kinetics, and sites of action, stable isotopically labeled tracers are indispensable tools. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of isotopically labeled isoHDCA for use in in-vivo and in-vitro tracer studies.

Rationale and Strategy: Choosing the Right Path to Labeled isoHDCA

The synthesis of isotopically labeled isoHDCA can be approached through two primary strategies: chemical synthesis and biosynthesis. The choice between these methods depends on the desired isotopic label, the required quantity and purity, and the available laboratory resources.

  • Chemical Synthesis: Offers precise control over the position of the isotopic label and is generally more scalable. However, it may involve multiple steps, require specialized reagents, and generate hazardous waste.

  • Biosynthesis: Utilizes enzymatic or microbial transformations, often resulting in high stereoselectivity and milder reaction conditions. This approach can be more cost-effective for certain labeling patterns but may yield complex mixtures requiring extensive purification.

This guide will detail protocols for both a chemoenzymatic approach, which combines chemical synthesis of a labeled precursor with a final biosynthetic step, and a direct biosynthetic method.

Part 1: Chemoenzymatic Synthesis of Deuterium-Labeled this compound ([D]-isoHDCA)

This approach involves the chemical synthesis of a deuterium-labeled precursor, hyocholic acid ([D]-HCA), followed by enzymatic 7α-dehydroxylation to yield [D]-isoHDCA.

Step 1.1: Chemical Synthesis of Deuterium-Labeled Hyocholic Acid ([D]-HCA) from Chenodeoxycholic Acid (CDCA)

The synthesis of HCA from CDCA involves the introduction of a 6α-hydroxyl group.[6] To introduce a deuterium label, a plausible strategy is to perform a reduction step using a deuterium source. A common method for introducing deuterium is the reduction of a ketone with a deuterated reducing agent.

Protocol 1: Synthesis of [D]-Hyocholic Acid from Chenodeoxycholic Acid

  • Oxidation of CDCA: Oxidize the 7α-hydroxyl group of chenodeoxycholic acid to a ketone using a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation). This forms 3α-hydroxy-7-oxo-5β-cholan-24-oic acid.

  • Protection of the 3α-hydroxyl and carboxyl groups: Protect the 3α-hydroxyl group as a stable ether (e.g., tert-butyldimethylsilyl ether) and the carboxylic acid as an ester (e.g., methyl ester) to prevent side reactions.

  • Introduction of the 6-ene: Create a double bond at the C6 position. This can be achieved through bromination followed by dehydrobromination.

  • Epoxidation and Reduction with Deuteride: Perform an epoxidation of the double bond, followed by a regioselective reduction of the epoxide with a deuterium-donating reducing agent, such as lithium aluminum deuteride (LiAlD4), to introduce the deuterium label and the 6α-hydroxyl group.

  • Deprotection: Remove the protecting groups from the 3α-hydroxyl and carboxyl groups to yield [D]-hyocholic acid.

  • Purification: Purify the [D]-HCA using column chromatography on silica gel.[7]

Step 1.2: Biosynthetic 7α-Dehydroxylation of [D]-HCA to [D]-isoHDCA

The final step in this chemoenzymatic approach is the selective removal of the 7α-hydroxyl group from the synthesized [D]-HCA. This is achieved using specific intestinal bacteria known to perform this biotransformation.[8]

Protocol 2: Microbial Conversion of [D]-HCA to [D]-isoHDCA

  • Culturing of 7α-dehydroxylating bacteria: Obtain a bacterial strain known for 7α-dehydroxylation of bile acids, such as certain species of Clostridium or Eubacterium.[8] Culture the bacteria under anaerobic conditions in a suitable growth medium.

  • Biotransformation: Introduce the purified [D]-HCA into the bacterial culture. The optimal substrate concentration and incubation time should be determined empirically.

  • Extraction of [D]-isoHDCA: After the desired incubation period, terminate the reaction and extract the bile acids from the culture medium. This can be done by acidifying the medium and extracting with an organic solvent like ethyl acetate.

  • Purification: The extracted material will be a mixture of [D]-isoHDCA, unreacted [D]-HCA, and other bacterial metabolites. Purify the [D]-isoHDCA using high-performance liquid chromatography (HPLC).[9][10][11]

Table 1: Key Parameters for Chemoenzymatic Synthesis of [D]-isoHDCA

ParameterValue/RangeNotes
Starting MaterialChenodeoxycholic AcidCommercially available.
Isotopic LabelDeuterium (D)Introduced via reduction with LiAlD4.
Key Intermediate[D]-Hyocholic AcidSynthesized chemically.
Biocatalyst7α-dehydroxylating bacteriae.g., Clostridium species.
Typical Yield10-20% (overall)Dependent on the efficiency of each step.
Isotopic Enrichment>95%Achievable with high-purity deuterated reagents.
Final Purity>98%Achievable with HPLC purification.

Diagram 1: Chemoenzymatic Synthesis Workflow

CDCA Chenodeoxycholic Acid Oxidation Oxidation (PCC) CDCA->Oxidation Protection Protection (TBDMS, CH3OH/H+) Oxidation->Protection DoubleBond Double Bond Formation Protection->DoubleBond Epoxidation Epoxidation (mCPBA) DoubleBond->Epoxidation Reduction Reduction (LiAlD4) Epoxidation->Reduction Deprotection Deprotection Reduction->Deprotection DHCA [D]-Hyocholic Acid Deprotection->DHCA Biotransformation Biotransformation (7α-dehydroxylating bacteria) DHCA->Biotransformation DisoHDCA [D]-Isohyodeoxycholic Acid Biotransformation->DisoHDCA Purification HPLC Purification DisoHDCA->Purification FinalProduct Pure [D]-isoHDCA Purification->FinalProduct

Caption: Chemoenzymatic synthesis of [D]-isoHDCA.

Part 2: Biosynthesis of Carbon-13 Labeled this compound ([¹³C]-isoHDCA)

This method leverages the metabolism of intestinal bacteria to produce [¹³C]-isoHDCA from a commercially available ¹³C-labeled primary bile acid precursor.

Rationale for Precursor Selection

Protocol 3: Biosynthesis of [¹³C]-isoHDCA using Intestinal Microbiota

  • Selection of Labeled Precursor: Obtain a uniformly ¹³C-labeled bile acid that can be metabolized to hyocholic acid. A suitable candidate would be [¹³C]-Chenodeoxycholic Acid, which can be 6α-hydroxylated by certain gut bacteria.

  • Fecal Slurry Preparation: Prepare a fresh fecal slurry from a healthy donor animal (e.g., rat or pig, as they are known to produce HDCA) to serve as a source of diverse intestinal microbiota.

  • Anaerobic Incubation: In an anaerobic chamber, incubate the fecal slurry with the ¹³C-labeled precursor in a suitable anaerobic culture medium.

  • Monitoring the Biotransformation: At various time points, take aliquots of the incubation mixture and analyze the bile acid profile using LC-MS to monitor the formation of [¹³C]-hyocholic acid and subsequently [¹³C]-isoHDCA.

  • Extraction and Purification: Once the desired amount of [¹³C]-isoHDCA is formed, stop the incubation and extract the bile acids. Purify the [¹³C]-isoHDCA from the complex mixture using preparative HPLC.

Diagram 2: Biosynthetic Pathway of isoHDCA

Cholesterol Cholesterol PrimaryBA Primary Bile Acids (e.g., Chenodeoxycholic Acid) Cholesterol->PrimaryBA Microbiota1 Gut Microbiota (6α-hydroxylation) PrimaryBA->Microbiota1 HCA Hyocholic Acid Microbiota1->HCA Microbiota2 Gut Microbiota (7α-dehydroxylation) HCA->Microbiota2 isoHDCA This compound Microbiota2->isoHDCA

Caption: Biosynthesis of isoHDCA by gut microbiota.

Part 3: Purification and Characterization of Labeled isoHDCA

Regardless of the synthetic route, rigorous purification and characterization are essential to ensure the quality of the isotopically labeled tracer.

Purification Protocol

Protocol 4: HPLC Purification of Labeled isoHDCA

  • Column Selection: Use a reversed-phase C18 column suitable for bile acid separation.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or formic acid) is typically used. The gradient should be optimized to achieve good separation of isoHDCA from other bile acid isomers and impurities.

  • Detection: Monitor the elution profile using a UV detector (if the bile acids are derivatized) or, preferably, a mass spectrometer to specifically detect the labeled compound.

  • Fraction Collection: Collect the fractions corresponding to the labeled isoHDCA peak.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under a stream of nitrogen or using a rotary evaporator.

  • Purity Assessment: Re-inject a small aliquot of the purified product into the HPLC-MS system to assess its purity.

Characterization

1. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight and isotopic enrichment of the labeled isoHDCA.

  • Method: Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement. The mass spectrum will show a shift in the m/z value corresponding to the number of incorporated isotopes. Isotopic enrichment can be calculated from the relative intensities of the labeled and unlabeled ion peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and the position of the isotopic label.

  • Method:

    • ¹H NMR: Will show the overall proton environment. In deuterium-labeled compounds, the signal corresponding to the proton replaced by deuterium will disappear.

    • ¹³C NMR: Will show all carbon atoms in the molecule. For ¹³C-labeled compounds, the signals for the labeled carbons will be significantly enhanced.[12]

    • 2D NMR (e.g., HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the exact location of the isotopic label.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Outcome for [D]-isoHDCAExpected Outcome for [¹³C]-isoHDCA
HPLCPurification and Purity AssessmentSingle peak at the expected retention time.Single peak at the expected retention time.
High-Resolution MSMolecular Weight & Isotopic EnrichmentIncreased m/z corresponding to the number of deuterium atoms.Increased m/z corresponding to the number of ¹³C atoms.
¹H NMRStructural ConfirmationDisappearance of proton signal at the site of deuteration.Unchanged proton spectrum.
¹³C NMRStructural Confirmation & Label PositionUnchanged ¹³C spectrum.Enhanced signals for the labeled carbon atoms.

Part 4: Application in Tracer Studies

Isotopically labeled isoHDCA is a powerful tool for investigating its role in various physiological and pathophysiological processes.

  • Metabolic Fate and Pharmacokinetics: By administering the labeled tracer and monitoring its appearance and the appearance of its metabolites in biological fluids (e.g., plasma, bile, urine, feces) over time, researchers can determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Flux Analysis: Labeled isoHDCA can be used in metabolic flux analysis to quantify the rate of its formation from primary bile acids and its conversion to other secondary bile acids.

  • Receptor Occupancy Studies: Labeled isoHDCA can be used in binding assays to study its interaction with nuclear receptors (e.g., FXR) and G-protein coupled receptors (e.g., TGR5).

  • Internal Standard for Quantitative Analysis: Isotopically labeled isoHDCA is the ideal internal standard for accurate quantification of endogenous isoHDCA in biological samples by mass spectrometry, as it co-elutes with the analyte and compensates for matrix effects and variations in sample preparation.[13][14]

Conclusion

The synthesis of isotopically labeled this compound, while challenging, is achievable through both chemoenzymatic and biosynthetic approaches. The detailed protocols and characterization methods provided in this application note offer a comprehensive guide for researchers to produce high-quality tracers. The availability of these labeled compounds will undoubtedly accelerate our understanding of the role of isoHDCA in health and disease, paving the way for new diagnostic and therapeutic strategies targeting bile acid metabolism.

References

  • Beuers, U., et al. Study of human isoursodeoxycholic acid metabolism. Hepatology. 1998;28(4):965-9. Available from: [Link]

  • De Wael, J., et al. Formation of Hyodeoxycholic Acid from Muricholic Acid and Hyocholic Acid by an Unidentified Gram-Positive Rod Termed HDCA-1 Isolated from Rat Intestinal Microflora. Applied and Environmental Microbiology. 1997;63(11):4233-8. Available from: [Link]

  • Li, T., et al. Biological synthesis of ursodeoxycholic acid. Frontiers in Bioengineering and Biotechnology. 2023;11:1139521. Available from: [Link]

  • JJ Medicine. Bile Acid Synthesis | Classic and Alternative Pathways. YouTube. 2018. Available from: [Link]

  • Google Patents. Preparation method of ursodeoxycholic acid.
  • Li, T., et al. Biological synthesis of ursodeoxycholic acid. Frontiers in Bioengineering and Biotechnology. 2023;11:1139521. Available from: [Link]

  • Macura, S., et al. Nuclear magnetic resonance spectroscopy of bile acids. Development of two-dimensional NMR methods for the elucidation of proton resonance assignments for five common hydroxylated bile acids, and their parent bile acid, 5 beta-cholanoic acid. Journal of the American Chemical Society. 1986;108(17):5155-61. Available from: [Link]

  • Scalia, S., et al. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS. Journal of Lipid Research. 2013;54(7):2021-30. Available from: [Link]

  • Chiang, J. Y. L. The acidic pathway of bile acid synthesis: Not just an alternative pathway. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. 2013;1831(9):1420-7. Available from: [Link]

  • Ho, T. M., et al. Synthesis of Hyocholic Acid and Its Derivatization with Sodium Periodate to Distinguish It from Cholic Acid by Mass Spectrometry. Steroids. 2023;196:109260. Available from: [Link]

  • ResearchGate. Biosynthetic pathways of bile acids. Two major pathways are involved in... Available from: [Link]

  • MicroSolv Technology Corporation. Deoxycholic Acid Assay by HPLC – AppNote. Available from: [Link]

  • Wang, Y., et al. Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification. Metabolites. 2023;13(6):761. Available from: [Link]

  • ResearchGate. 1H NMR data of nor-bile acids and metabolites. Available from: [Link]

  • D'Arienzo, A., et al. Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury. Metabolites. 2021;11(2):101. Available from: [Link]

  • SIELC Technologies. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column. Available from: [Link]

  • Chem-Station. Deuterium Labeling Reaction. Chem-Station Int. Ed. 2015. Available from: [Link]

  • Shana, A., et al. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media. Lipids. 2004;39(10):1031-41. Available from: [Link]

  • Liu, B., et al. Purification of Hyodeoxycholic Acid and Chenodeoxycholic Acid from Pig Bile Saponification Solution Using Column Chromatography. Chemical and Biochemical Engineering Quarterly. 2023;37(4):229-43. Available from: [Link]

  • D'Arienzo, A., et al. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? Pharmaceuticals (Basel). 2021;14(2):181. Available from: [Link]

  • ResearchGate. Bile acid biosynthetic pathways in humans and mice. Two major bile acid... Available from: [Link]

  • Marschall, H. U., et al. Isoursodeoxycholic acid: metabolism and therapeutic effects in primary biliary cirrhosis. Hepatology. 2001;33(5):1108-14. Available from: [Link]

  • Medscape. Ursodeoxycholic Acid Response Is Associated With Reduced Mortality in Primary Biliary Cholangitis... YouTube. 2025. Available from: [Link]

  • Wikipedia. Hyodeoxycholic acid. Available from: [Link]

  • Zhang, Y., et al. Roles of ursodeoxycholic acid in the bile biochemistry and metabolomics in patients with choledocholithiasis: a prospective study. Annals of Translational Medicine. 2022;10(13):732. Available from: [Link]

  • Eurisotop. Stable Isotope-Labeled Products For Metabolic Research. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Interferences in the Mass Spectrometry Analysis of Isohyodeoxycholic Acid (HDCA)

Author: BenchChem Technical Support Team. Date: February 2026

A Word From Our Senior Application Scientist

Welcome to the technical support center. As scientists and researchers, we understand that robust and reliable data is the cornerstone of discovery. The analysis of bile acids, particularly a secondary bile acid like isohyodeoxycholic acid (HDCA), presents a unique set of analytical challenges. Due to its structural similarity to other common bile acids, achieving accurate quantification requires more than just a sensitive mass spectrometer; it demands a nuanced understanding of chromatography, sample preparation, and the subtle interferences that can compromise your results.

This guide is designed to move beyond simple protocols. It is structured to provide you with the causal explanations behind common issues and to equip you with the troubleshooting logic we use in our own application laboratories. We will address the most frequent and complex problems encountered during HDCA analysis, from isobaric interferences to insidious matrix effects, providing you with both the 'why' and the 'how' to overcome them.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Core Issues

This section addresses the most common questions our team receives regarding the LC-MS/MS analysis of HDCA.

Q1: Why is my HDCA peak co-eluting with other peaks? I'm using MS/MS, shouldn't that be specific enough?

Answer: This is the most prevalent issue in bile acid analysis and stems from the presence of isomers and isobars.

  • The Challenge of Isobars: this compound (HDCA) is isobaric with several other highly common dihydroxy bile acids, meaning they share the exact same molecular weight. These include chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), and ursodeoxycholic acid (UDCA).[1]

  • Why MS/MS Isn't a Silver Bullet: While tandem mass spectrometry (MS/MS) is highly specific, these isobaric bile acids have a nearly identical steroid backbone.[2] During collision-induced dissociation (CID), they can produce very similar or even identical fragment ions. This makes their differentiation by MS/MS alone extremely difficult, if not impossible.[3][4]

  • The Critical Role of Chromatography: Consequently, the primary tool for distinguishing HDCA from its isobars is high-quality chromatographic separation.[1][4][5] Without baseline resolution of these compounds before they enter the mass spectrometer, you cannot be confident in the identity or the quantity of the peak you are measuring.

Q2: My HDCA signal is inconsistent. Sometimes it's strong, but in other samples, it's suppressed. What's happening?

Answer: You are likely encountering matrix effects . This phenomenon occurs when other molecules from your sample matrix (e.g., plasma, urine, feces) co-elute with your analyte (HDCA) and interfere with its ionization in the MS source.

  • Ion Suppression & Enhancement: The most common culprits are phospholipids and salts from the biological matrix.[6] These compounds can compete with HDCA for ionization, leading to a suppressed signal, or in some cases, enhance the signal, causing significant quantitative variability and inaccuracy.

  • Retention Time Drift: Severe matrix effects can even alter the way your analyte interacts with the chromatography column, leading to shifts in retention time over the course of an analytical run.[6][7][8] This can lead to misidentification of peaks.

  • Causality: The root cause is often insufficient sample cleanup. A simple protein precipitation may not adequately remove interfering lipids and other endogenous components.[6]

Q3: I'm struggling to find a stable and specific MRM transition for unconjugated HDCA in negative ion mode. Why is it so difficult?

Answer: This is an inherent challenge related to the structure of unconjugated bile acids.

  • Poor Fragmentation: In negative ion mode, the steroid backbone of unconjugated bile acids is very stable and resistant to fragmentation by CID.[9] This results in very low-yield fragment ions, making it difficult to develop a sensitive and robust Multiple Reaction Monitoring (MRM) method in the traditional sense (precursor ion → product ion).[9][10]

  • The "Parent-to-Parent" Solution: To overcome this, many validated methods resort to using a "parent-to-parent" transition (e.g., m/z 391.5 → 391.5) for quantification.[4][9][10] This is essentially a Selected Ion Monitoring (SIM) experiment performed on a triple quadrupole instrument. While it provides a strong signal, it sacrifices the specificity of a true MS/MS transition, which makes the chromatographic separation of isobars even more critical.[4]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, actionable workflows to resolve the issues identified in the FAQs.

Guide 1: Achieving Baseline Separation of Isobaric Bile Acids

The definitive solution to isobaric interference is robust chromatographic separation. This protocol provides a starting point for developing a method capable of resolving HDCA from its critical isobars.

Logical Workflow for Method Development

The following diagram outlines the decision-making process for optimizing the separation of HDCA and its isobars.

G cluster_0 Chromatographic Optimization Workflow A Initial Analysis: Inject standard mix of HDCA, CDCA, DCA, UDCA B Assess Resolution: Are all isobaric peaks baseline separated? A->B C YES: Proceed to Method Validation B->C Sufficient D NO: Co-elution observed B->D Insufficient E Adjust Gradient Slope: Decrease %B/min for better separation D->E F Modify Mobile Phase: Test alternative organic solvent (e.g., Acetonitrile vs. Methanol) D->F If gradient fails G Evaluate Column Chemistry: Switch from C18 to a Phenyl-Hexyl or Biphenyl phase for alternative selectivity D->G If mobile phase fails H Re-assess Resolution E->H F->H G->H H->B Iterate

Caption: Workflow for resolving isobaric bile acids.

Table 1: Common Isobars of this compound (HDCA)
CompoundAbbreviationMolecular WeightTypical Elution Order (Reversed-Phase)
Ursodeoxycholic AcidUDCA392.581
This compound HDCA 392.58 2
Chenodeoxycholic AcidCDCA392.583
Deoxycholic AcidDC392.584

Note: Elution order can vary based on specific column and mobile phase conditions.

Experimental Protocol: High-Resolution LC Method

This method is a robust starting point for separating HDCA from its isobars.

  • LC System: UPLC/UHPLC system capable of high pressure gradients.

  • Column: A high-quality C18 column (e.g., Waters Cortecs T3, Agilent Zorbax Eclipse Plus, or equivalent) with dimensions of 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile/Methanol with 0.1% Formic Acid.

  • Column Temperature: 45 °C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Table 2: Example LC Gradient Program
Time (min)Flow Rate (mL/min)%A%BCurve
0.00.47030Initial
8.00.440606 (Linear)
10.00.45956 (Linear)
12.00.45956 (Linear)
12.10.470306 (Linear)
15.00.470306 (Linear)

Rationale: A shallow gradient (from 30% to 60% B over 8 minutes) is employed to provide the necessary resolving power for the closely eluting dihydroxy bile acid isobars.

Guide 2: Mitigating and Correcting for Matrix Effects

Effective sample preparation is the most reliable way to proactively remove matrix interferences.

Comparison of Sample Preparation Workflows

G cluster_0 Sample Preparation Strategies cluster_1 Workflow 1: Protein Precipitation (PPT) cluster_2 Workflow 2: Solid-Phase Extraction (SPE) start Biological Sample (e.g., 50 µL Plasma) A1 Add 200 µL ice-cold Acetonitrile with Internal Standards start->A1 B1 Perform PPT (Step A1-A2) start->B1 A2 Vortex (1 min) & Centrifuge (14,000 g, 10 min, 4°C) A1->A2 A3 Collect Supernatant A2->A3 A4 Inject for LC-MS/MS Analysis A3->A4 Pro1 Pros: Fast, Simple Cons: Less Clean, Higher Matrix Effect A4->Pro1 B2 Dilute Supernatant with 90% Water / 0.1% Formic Acid B1->B2 B3 Condition & Equilibrate SPE Cartridge (e.g., Oasis HLB) B2->B3 B4 Load Sample B3->B4 B5 Wash with 5% Methanol B4->B5 B6 Elute with 100% Methanol B5->B6 B7 Evaporate & Reconstitute B6->B7 B8 Inject for LC-MS/MS Analysis B7->B8 Con1 Pros: Very Clean, Low Matrix Effect Cons: More Time, Potential Analyte Loss B8->Con1

Caption: Comparison of PPT and SPE sample cleanup workflows.

Protocol: Protein Precipitation (PPT)

This is the most common and fastest method for sample preparation.

  • Aliquot Sample: Pipette 50 µL of your sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add Precipitation Solvent: Add 200 µL of ice-cold acetonitrile containing your suite of stable isotope-labeled internal standards. The 4:1 solvent-to-sample ratio ensures efficient protein crashing.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge: Centrifuge the samples at >14,000 x g for 10 minutes at 4 °C. This will create a tight pellet of precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean HPLC vial for analysis. Avoid disturbing the protein pellet.

Self-Validation Check: Always include a matrix blank (a real sample processed without internal standards) and a solvent blank to ensure there are no interferences from the sample preparation process itself.

Guide 3: Optimizing Mass Spectrometer Parameters for HDCA

Accurate mass settings are crucial, especially when dealing with poor fragmenters.

Table 3: Starting Point MS/MS Parameters for HDCA (Negative Ion Mode)
ParameterValueRationale
Precursor Ion (Q1) 391.5 m/z[M-H]⁻ ion for all unconjugated dihydroxy bile acids.
Product Ion (Q3) 391.5 m/zPrimary Quantifier. As discussed, HDCA fragments poorly. This parent-to-parent transition offers the best sensitivity.[9][10]
Product Ion (Q3) 345.5 m/zQualifier Ion. This corresponds to the loss of formic acid ([M-H-HCOOH]⁻) and can be used as a confirmatory ion, though its intensity is often low.
Dwell Time 50-100 msAdequate for good peak shape with >15 data points across the peak.
Collision Energy (CE) 15-25 eVFor the 391.5 → 345.5 transition. The parent-to-parent transition requires minimal CE (e.g., 5-10 eV). This must be optimized on your specific instrument.
Ionization Mode Electrospray Ionization (ESI), NegativeBile acids readily form [M-H]⁻ ions in negative mode.

Trustworthiness Principle: Always optimize collision energies and other source parameters using a pure standard of this compound infused directly into the mass spectrometer. The values in this table are starting points and will vary between instrument models.

References
  • Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. National Institutes of Health (NIH). Available at: [Link]

  • Quantitative analysis and structural characterization of bile acids using the ZenoTOF 7600 system. SCIEX. Available at: [Link]

  • A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Agilent. Available at: [Link]

  • Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. National Institutes of Health (NIH). Available at: [Link]

  • Mass spectrometry identification of biliary bile acids in bile from patients with gallstones before and during treatment with chenodeoxycholic acid. PubMed. Available at: [Link]

  • A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers. PubMed. Available at: [Link]

  • Separation of bile acid isomers with differential mobility spectrometry. SCIEX. Available at: [Link]

  • LC-MS Separation of Bile Acids. MAC-MOD Analytical. Available at: [Link]

  • Matrix Effects Break the LC Behavior Rule for Analytes in LC-MS/MS Analysis of Biological Samples. PubMed. Available at: [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Ovid. Available at: [Link]

  • Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury. MDPI. Available at: [Link]

  • A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets. National Institutes of Health (NIH). Available at: [Link]

  • Isomers-oriented separation of forty-five plasma bile acids with liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors. PubMed. Available at: [Link]

  • LC/MS/MS Method Package for Bile Acids. Shimadzu. Available at: [Link]

  • Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. MDPI. Available at: [Link]

Sources

Technical Support Center: Optimization of Isohyodeoxycholic Acid Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the solid-phase extraction (SPE) of isohyodeoxycholic acid (IHDCA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction protocols and troubleshooting common issues. Our goal is to move beyond simple procedural steps to explain the underlying scientific principles, ensuring you can develop robust, reproducible, and accurate methods for IHDCA quantification.

Troubleshooting Guide: Common SPE Problems & Solutions

Solid-phase extraction is a powerful technique for sample cleanup and concentration, but its success hinges on a clear understanding of the analyte's chemistry and its interaction with the sorbent.[1] The three most common problems encountered during SPE are low recovery, poor reproducibility, and insufficient purity of the final extract.[2][3][4]

Problem 1: Low Recovery of this compound

Low recovery is the most frequent challenge in SPE and can manifest as a weak analyte signal or the detection of your analyte in discarded fractions (e.g., the loading or wash steps).[5][6]

Question: My IHDCA recovery is consistently below 70%. What are the likely causes and how can I fix this?

Answer: Low recovery is a multi-factorial problem that can arise at any stage of the SPE workflow. Let's diagnose it step-by-step.

Cause A: Incorrect Sorbent Choice or Poor Retention

  • The Science: IHDCA is an acidic compound with a pKa of approximately 4.9.[7][8][9] This means that to achieve strong retention on a sorbent, you must control its ionization state. For reversed-phase SPE (like C18), the analyte should be neutral to maximize hydrophobic interaction. For anion exchange SPE, the analyte must be negatively charged.

  • Solution:

    • pH Adjustment is Critical: Before loading your sample, adjust its pH to be at least 2 units below the pKa of IHDCA (i.e., pH ≤ 2.9). This fully protonates the carboxylic acid group, rendering the molecule neutral and promoting strong retention on reversed-phase sorbents.

    • Consider Mixed-Mode Sorbents: For complex matrices, a mixed-mode anion exchange sorbent (e.g., Waters Oasis MAX) is highly effective.[10][11] These sorbents provide dual retention mechanisms: reversed-phase and ion exchange.[10][12] You can load the sample at a higher pH (e.g., pH > 6.9) to ensure the IHDCA is negatively charged and binds to the anion exchanger. This allows for more rigorous washing steps to remove interferences.[13][14]

Cause B: Analyte Breakthrough During Loading

  • The Science: If the sample is loaded onto the cartridge too quickly, there isn't enough residence time for the IHDCA molecules to interact with and bind to the sorbent. This is a common issue, especially with viscous biological fluids.[5][15]

  • Solution:

    • Decrease Flow Rate: Aim for a slow, consistent flow rate, typically around 1-2 mL/min. Use a vacuum manifold or positive pressure apparatus to maintain consistency across all samples.

    • Sample Dilution: If your sample matrix is highly viscous or high in salt content (e.g., urine), dilute it with the appropriately pH-adjusted loading buffer. This can improve flow characteristics and prevent sorbent channeling.[12]

Cause C: Premature Elution During Washing

  • The Science: The wash step is designed to remove weakly bound matrix components. However, if the wash solvent is too strong (i.e., contains too much organic solvent), it can begin to elute the IHDCA along with the interferences.[5]

  • Solution:

    • Optimize Wash Solvent Strength: Start with a very weak wash solvent (e.g., 5% methanol in acidified water for reversed-phase). Analyze the wash fraction to see if any IHDCA is present. If the extract is still not clean enough, incrementally increase the organic percentage (e.g., to 10%, 15%) until you achieve a balance between cleanliness and recovery.

Cause D: Incomplete Elution

  • The Science: The elution solvent must be strong enough to disrupt the interactions holding the IHDCA to the sorbent. For reversed-phase, this means a high percentage of organic solvent. For mixed-mode anion exchange, it requires both a high organic content and a pH shift to neutralize the analyte.[14]

  • Solution:

    • Increase Elution Solvent Strength: For C18 sorbents, ensure your elution solvent has a high organic content (e.g., >90% methanol or acetonitrile). Using a small amount of a basic modifier (e.g., 0.5-2% ammonium hydroxide in methanol) can help deprotonate the IHDCA's hydroxyl groups, increasing its solubility in the elution solvent.

    • Use a Two-Pronged Elution for Mixed-Mode: To elute from a mixed-mode anion exchanger, you must disrupt both the reversed-phase and ion-exchange interactions.[12] An effective elution solvent is typically highly organic and acidic (e.g., 2-5% formic acid in methanol) to neutralize the IHDCA and release it from the ion exchanger.

    • Increase Elution Volume: Ensure you are using a sufficient volume of elution solvent. Try eluting with two smaller aliquots (e.g., 2 x 1 mL) instead of one large one to improve efficiency.

Problem 2: Poor Reproducibility (High %RSD)

Poor reproducibility in replicate samples is frustrating and invalidates quantitative results. It almost always points to inconsistencies in the manual SPE process.[2][3][6]

Question: My IHDCA recovery is highly variable between replicates, with an RSD greater than 15%. What is causing this inconsistency?

Answer: High relative standard deviation (RSD) is typically a sign of procedural variability. Let's pinpoint the potential sources.

Cause A: Inconsistent Flow Rates

  • The Science: Varying the flow rate between samples during the critical loading and elution steps will directly impact retention and elution efficiency, leading to inconsistent recovery.[6]

  • Solution:

    • Use a Manifold: Do not rely on gravity feed. Use a vacuum or positive pressure manifold to apply consistent pressure to all cartridges simultaneously. This is the single most important step for improving reproducibility.

    • Monitor Drip Rate: Visually monitor the drip rate from each cartridge to ensure it is uniform.

Cause B: Incomplete Sorbent Drying

  • The Science: If the protocol includes a drying step (common after the aqueous wash step), residual water in the sorbent bed can prevent the organic elution solvent from efficiently wetting the sorbent and interacting with the analyte. Inconsistent drying leads to variable elution.

  • Solution:

    • Standardize Drying Time: Apply a consistent vacuum or positive pressure for a fixed amount of time (e.g., 5-10 minutes) to thoroughly dry the sorbent bed. Ensure no visible droplets of solvent remain.

Cause C: Sample Pre-treatment Variability

  • The Science: Bile acids in biological fluids are often conjugated to glycine or taurine.[16] They can also be bound to proteins. If your analysis requires measuring total IHDCA, a hydrolysis step (enzymatic or chemical) is needed to cleave these conjugates.[17] Incomplete or variable hydrolysis will lead to inconsistent results. Furthermore, enzymatic degradation of conjugated bile acids can occur rapidly on the benchtop in certain sample types.[18]

  • Solution:

    • Optimize Hydrolysis: If measuring total IHDCA, ensure your hydrolysis procedure (e.g., using choloylglycine hydrolase) is optimized for time, temperature, and pH to drive the reaction to completion.

    • Efficient Protein Precipitation: For plasma or serum samples, use a consistent and efficient protein precipitation step (e.g., cold acetonitrile or methanol) prior to SPE. Ensure thorough vortexing and centrifugation to completely remove proteins that could otherwise clog the cartridge.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE sorbent for this compound?

For IHDCA, a weak acid, a mixed-mode anion exchange polymer-based sorbent (like Waters Oasis MAX) often provides the highest selectivity and cleanest extracts.[11] It allows you to use orthogonal retention mechanisms (reversed-phase and ion exchange) to achieve a much more effective cleanup than a single-mechanism sorbent like C18. Polymeric sorbents are also stable over a wide pH range (0-14), which is a major advantage for method development.[10]

Q2: How important is the sample pH during the loading step?

It is absolutely critical . The pH of your sample dictates the charge state of IHDCA and therefore its retention mechanism.

  • For Reversed-Phase (e.g., C18, HLB): Load at pH ≤ 2.9 (at least 2 pH units below the pKa) to ensure the molecule is neutral and retained by hydrophobic interactions.

  • For Anion Exchange (e.g., MAX, WAX): Load at pH ≥ 6.9 (at least 2 pH units above the pKa) to ensure the molecule is deprotonated (negatively charged) and retained by ionic interactions.[13]

Q3: Do I need to hydrolyze my samples before SPE?

It depends on your research question.

  • If you want to measure unconjugated (free) IHDCA only , you can proceed directly to SPE without hydrolysis.

  • If you need to measure total IHDCA (the sum of free and conjugated forms), then a hydrolysis step is mandatory to cleave the amide bond of the glycine and taurine conjugates.[17] This is common in clinical and toxicological studies.

Visualized Workflows and Protocols

General SPE Workflow for IHDCA

This diagram illustrates the fundamental steps in any IHDCA solid-phase extraction protocol.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Prep 1. Sample Pre-treatment (e.g., Hydrolysis, Protein Precipitation, pH Adjustment) Cond 2. Condition (e.g., Methanol) Prep->Cond Equil 3. Equilibrate (e.g., Water, pH adjusted) Cond->Equil Load 4. Load Sample (Slow & Steady) Equil->Load Wash 5. Wash (e.g., 5% MeOH in Water) Load->Wash Elute 6. Elute (e.g., Acidified MeOH) Wash->Elute Post 7. Evaporate & Reconstitute (for LC-MS Analysis) Elute->Post

Caption: A generalized workflow for IHDCA solid-phase extraction.

Troubleshooting Decision Tree for Low Recovery

Use this logical diagram to systematically diagnose the cause of low analyte recovery.

Troubleshooting_Tree Start Start: Low IHDCA Recovery CheckElution Step 1: Analyze Eluate Is IHDCA present? Start->CheckElution CheckWash Step 2: Analyze Wash Fraction Is IHDCA present? CheckElution->CheckWash No Sol_Elution Problem: Incomplete Elution Solution: Increase solvent strength, adjust pH, or increase volume. CheckElution->Sol_Elution Yes (but low) CheckLoad Step 3: Analyze Load Fraction Is IHDCA present? CheckWash->CheckLoad No Sol_Wash Problem: Premature Elution Solution: Decrease organic content in wash solvent. CheckWash->Sol_Wash Yes Sol_Load Problem: Poor Retention Solution: Adjust sample pH, decrease load speed, or check sorbent choice. CheckLoad->Sol_Load Yes Sol_Other Problem: Other Issue (e.g., Degradation, Adsorption) Solution: Check sample stability and pre-treatment steps. CheckLoad->Sol_Other No

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Reproducibility and Accuracy of Isohyodeoxycholic Acid Measurement Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and professionals in drug development, the precise and reliable quantification of bile acids is paramount. Among these, isohyodeoxycholic acid (isoHDCA), a secondary bile acid, is gaining attention for its potential role in metabolic regulation and as a biomarker in various disease states. This guide provides an in-depth comparison of the predominant analytical methodologies for isoHDCA measurement, focusing on the critical aspects of reproducibility and accuracy. We will delve into the technical nuances of each platform, offering field-proven insights and actionable protocols to empower you in selecting and implementing the most appropriate assay for your research needs.

The Analytical Challenge: Why IsoHDCA Measurement Demands Precision

This compound is part of a complex milieu of bile acids in biological matrices. Its accurate quantification is challenging due to the presence of structurally similar isomers, such as hyodeoxycholic acid (HDCA) and other dihydroxy-5β-cholan-24-oic acids. Distinguishing between these isomers is critical as they may have different biological activities and clinical relevance. Therefore, the chosen analytical method must exhibit high selectivity and specificity to ensure that the measured concentration truly reflects the level of isoHDCA.

Comparative Analysis of Leading Assay Platforms

The quantification of isoHDCA is primarily achieved through three major analytical platforms: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method presents a unique set of advantages and limitations in terms of performance, throughput, and cost.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is widely regarded as the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to resolve complex mixtures.[1]

ParameterTypical PerformanceRationale and Expert Insights
Limit of Detection (LOD) 0.1 - 1 ng/mLThe high ionization efficiency of bile acids in electrospray ionization (ESI) coupled with the specificity of multiple reaction monitoring (MRM) in tandem MS allows for very low detection limits.
Limit of Quantification (LOQ) 0.5 - 5 ng/mLA well-defined LOQ is crucial for accurately measuring low physiological or pathological concentrations of isoHDCA.
Linearity (R²) >0.99A high correlation coefficient over a wide dynamic range is indicative of a robust and reliable quantification method.
Intra-assay Precision (%CV) <10%Low intra-assay variability is a testament to the stability of the instrument and the consistency of the sample preparation.
Inter-assay Precision (%CV) <15%Good inter-assay precision demonstrates the long-term reproducibility of the method, which is critical for longitudinal studies.
Accuracy/Recovery (%) 85 - 115%Spiking experiments with a certified reference standard are essential to determine the method's accuracy and account for any matrix effects.

The following diagram outlines a typical workflow for the quantification of isoHDCA using LC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Serum, Plasma, Feces) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Removal of proteins and lipids Derivatization Derivatization (Optional) Extraction->Derivatization Improves chromatographic properties Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution LC_Separation UPLC/HPLC Separation (C18 Column) Reconstitution->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MRM) Ionization->MS_Detection Peak_Integration Peak Integration and Quantification MS_Detection->Peak_Integration Data_Analysis Concentration Calculation Peak_Integration->Data_Analysis

A typical LC-MS/MS workflow for isoHDCA quantification.

This protocol is a representative example and should be optimized for specific instrumentation and laboratory conditions.

  • Sample Preparation:

    • To 100 µL of serum, add 10 µL of an internal standard solution (e.g., deuterated isoHDCA).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

    • Gradient: A suitable gradient to separate isoHDCA from its isomers (e.g., start at 30% B, increase to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for isoHDCA and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for isoHDCA and the internal standard.

    • Generate a calibration curve using certified reference standards of isoHDCA.

    • Calculate the concentration of isoHDCA in the samples based on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Alternative

GC-MS is another powerful technique for bile acid analysis, offering excellent chromatographic resolution. However, it requires a more laborious sample preparation process involving derivatization to make the bile acids volatile.[1]

ParameterTypical PerformanceRationale and Expert Insights
LOD 0.5 - 5 ng/mLWhile sensitive, GC-MS may have slightly higher LODs than LC-MS/MS for some bile acids.
LOQ 1 - 10 ng/mLThe multi-step sample preparation can introduce more variability at lower concentrations.
Linearity (R²) >0.99Good linearity is achievable with proper derivatization and the use of an appropriate internal standard.
Intra-assay Precision (%CV) <15%The derivatization step can be a source of variability if not carefully controlled.
Inter-assay Precision (%CV) <20%Maintaining consistency in the derivatization process across different batches is crucial for good inter-assay precision.
Accuracy/Recovery (%) 80 - 120%The multi-step extraction and derivatization process can lead to lower and more variable recovery compared to LC-MS.

The following diagram illustrates the key steps in a GC-MS workflow for isoHDCA analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Hydrolysis Enzymatic or Chemical Hydrolysis (for conjugated BAs) Sample->Hydrolysis Extraction Solid-Phase Extraction Hydrolysis->Extraction Derivatization Multi-step Derivatization (e.g., methylation, silylation) Extraction->Derivatization Increases volatility GC_Separation Gas Chromatography (Capillary Column) Derivatization->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization MS_Detection Mass Spectrometry (Scan or SIM mode) Ionization->MS_Detection Peak_Integration Peak Integration and Identification MS_Detection->Peak_Integration Data_Analysis Concentration Calculation Peak_Integration->Data_Analysis

A typical GC-MS workflow for isoHDCA quantification.

Enzyme-Linked Immunosorbent Assay (ELISA): A High-Throughput Option

ELISA is a widely used immunoassay technique that offers high throughput and is generally more cost-effective than mass spectrometry-based methods. However, the development of a highly specific antibody for isoHDCA that does not cross-react with its isomers is a significant challenge. While specific ELISA kits for isoHDCA are not yet widely commercially available, the principles of this method are important to understand for future developments.

ParameterExpected PerformanceRationale and Expert Insights
LOD 1 - 10 ng/mLThe sensitivity of an ELISA is highly dependent on the affinity of the antibody.
LOQ 5 - 20 ng/mLHigher LOQs compared to MS methods are common for small molecules.
Linearity (R²) >0.98A 4-parameter logistic curve fit is typically used to generate the standard curve.
Intra-assay Precision (%CV) <10%Good precision can be achieved with automated liquid handling.
Inter-assay Precision (%CV) <15%Lot-to-lot consistency of the antibodies and reagents is critical.
Specificity High (but cross-reactivity is a major concern)Extensive validation is required to demonstrate specificity against other bile acids, especially isomers.

Ensuring Trustworthiness: The Role of Self-Validating Systems

To ensure the trustworthiness of your isoHDCA measurements, every protocol should be a self-validating system. This involves the consistent use of:

  • Certified Reference Materials (CRMs): Whenever available, CRMs should be used to prepare calibration standards and quality control samples. These materials have a certified concentration and uncertainty, providing a traceable reference point. While a specific CRM for isoHDCA may be limited, high-purity standards are commercially available from various suppliers.[2][3][4]

  • Isotopically Labeled Internal Standards: The use of a stable isotope-labeled internal standard (e.g., d4-isoHDCA) is crucial, particularly for MS-based methods. This standard is added at the beginning of the sample preparation process and corrects for variability in extraction efficiency and matrix effects, thereby significantly improving accuracy and precision.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations within the calibration range should be included in every analytical run. The results of these QC samples are used to accept or reject the run, ensuring the ongoing validity of the data.

Authoritative Grounding & Comprehensive References

The methodologies and principles discussed in this guide are grounded in established analytical chemistry practices and supported by scientific literature. Adherence to guidelines from regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) on bioanalytical method validation is recommended for clinical and preclinical studies.

The Importance of Inter-laboratory Comparison

Participation in proficiency testing (PT) or external quality assessment (EQA) schemes is a critical component of a laboratory's quality assurance program.[5] These programs provide an objective assessment of a laboratory's performance by comparing its results to those of other laboratories analyzing the same samples. While PT programs specifically for isoHDCA may be rare, programs for broader bile acid panels can provide valuable insights into the inter-laboratory variability of these measurements. Consistent and accurate performance in such programs provides a high level of confidence in the reported results.

Conclusion: Selecting the Right Tool for the Job

The choice of an analytical method for isoHDCA quantification depends on the specific requirements of the study.

  • For discovery and in-depth mechanistic studies requiring the highest sensitivity and specificity, LC-MS/MS is the unequivocal method of choice.

  • GC-MS remains a viable and robust alternative, particularly in laboratories with established expertise in this technique.

  • The development of a highly specific ELISA would offer a high-throughput and cost-effective solution for large-scale screening studies, although the challenge of antibody specificity remains.

By understanding the strengths and limitations of each method and implementing rigorous quality control measures, researchers can ensure the generation of reproducible and accurate isoHDCA data, ultimately advancing our understanding of its role in health and disease.

References

  • Bile Acid Detection Techniques and Bile Acid-Related Diseases. (2022). Frontiers in Physiology. [Link]

  • Pharmaffiliates. (n.d.). Ursodeoxycholic Acid-impurities. [Link]

  • Bio-Rad. (n.d.). Proficiency Testing & EQAS. [Link]

  • PubChem. (n.d.). Ursodeoxycholic Acid. [Link]

Sources

A-Comparison-Guide-to-Correlating-Isohyodeoxycholic-Acid-Concentrations-with-Clinical-Outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The-Emerging-Significance-of-Isohyodeoxycholic-Acid

In the intricate landscape of metabolic research and clinical diagnostics, bile acids have transitioned from being viewed as simple dietary fat emulsifiers to crucial signaling molecules implicated in a host of physiological and pathological processes. Among these, Isohyodeoxycholic acid (isoHDCA), a secondary bile acid, is garnering significant attention. Formed exclusively through the metabolic activity of the gut microbiota, isoHDCA serves as a unique indicator of the complex interplay between the host and its microbial inhabitants. Fluctuations in its concentration are increasingly being linked to clinical outcomes in inflammatory bowel disease (IBD), colorectal cancer (CRC), and various liver pathologies, positioning it as a promising biomarker for disease diagnosis, prognosis, and therapeutic monitoring.

This guide provides an in-depth comparison of methodologies for quantifying isoHDCA and critically evaluates the existing experimental data that correlates its concentrations with clinical endpoints. It is designed for researchers, scientists, and drug development professionals seeking to leverage this biomarker in their work.

Biochemical Context: The Microbial-Host-Axis-in-IsoHDCA-Synthesis

Understanding the origin of isoHDCA is fundamental to appreciating its clinical relevance. Unlike primary bile acids (cholic acid and chenodeoxycholic acid) synthesized in the liver, isoHDCA is a secondary bile acid. Its precursor, hyodeoxycholic acid (HDCA), undergoes epimerization by specific bacterial enzymes within the colon. This microbial transformation is a key step, meaning that the concentration of isoHDCA in circulation is a direct reflection of the metabolic capacity of an individual's gut microbiome.

The metabolic pathway underscores the link between gut dysbiosis and diseases. Alterations in the gut microbial community can lead to significant shifts in the bile acid pool, including the levels of isoHDCA, which in turn can influence host physiology and disease progression.

IsoHDCA Metabolic Pathway Liver Liver CA Cholic Acid (CA) (Primary Bile Acid) Liver->CA Synthesis CDCA Chenodeoxycholic Acid (CDCA) (Primary Bile Acid) Liver->CDCA Synthesis Gut Gut Lumen CA->Gut Secretion CDCA->Gut Secretion HDCA Hyodeoxycholic Acid (HDCA) (Secondary Bile Acid) CDCA->HDCA Bacterial 7α-dehydroxylation & epimerization Microbiota Gut Microbiota (e.g., Clostridium spp.) isoHDCA This compound (isoHDCA) (Secondary Bile Acid) HDCA->isoHDCA Enterohepatic Enterohepatic Circulation isoHDCA->Enterohepatic Absorption Enterohepatic->Liver

Caption: Metabolic pathway of this compound (isoHDCA) synthesis.

Analytical-Methodologies-for-IsoHDCA-Quantification

Accurate and precise quantification of isoHDCA is paramount for establishing reliable correlations with clinical outcomes. While various methods have been employed, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard.[1]

Comparison of Analytical Techniques

MethodAdvantagesDisadvantagesRationale for Current Preference
Gas Chromatography-Mass Spectrometry (GC-MS) High resolutionRequires derivatization, high temperatures can degrade analytesCumbersome sample preparation and potential for analyte degradation make it less suitable for high-throughput clinical labs.
Immunoassays (ELISA) High throughput, cost-effectivePotential for cross-reactivity with structurally similar bile acids, lower specificityLack of specificity is a critical limitation when differentiating between bile acid isomers like HDCA and isoHDCA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High specificity and sensitivity, ability to multiplex (measure multiple bile acids simultaneously), no derivatization required.[1]Higher initial instrument costThe unparalleled specificity to distinguish between isomers and high sensitivity to detect low physiological concentrations make it the definitive method for research and clinical applications.[1][2]
Trustworthy Experimental Protocol: Quantification of IsoHDCA in Serum via UHPLC-MS/MS

This protocol describes a self-validating system for the robust quantification of isoHDCA. The inclusion of a stable isotope-labeled internal standard is critical for correcting variations in sample extraction and instrument response, thereby ensuring data accuracy.

1. Materials and Reagents:

  • This compound (isoHDCA) analytical standard

  • This compound-d4 (isoHDCA-d4) internal standard (IS)

  • LC-MS grade acetonitrile, methanol, water, and formic acid

  • Human serum samples (stored at -80°C)

  • 96-well protein precipitation plates

2. Sample Preparation (Protein Precipitation):

  • Rationale: This is a simple and effective method to remove the bulk of proteins from the serum, which can interfere with the LC-MS/MS analysis.[2]

  • Step 1: Thaw serum samples on ice.

  • Step 2: In a 96-well plate, add 50 µL of each serum sample, calibration standard, or quality control sample.

  • Step 3: Add 200 µL of ice-cold acetonitrile containing the isoHDCA-d4 internal standard (e.g., at 100 ng/mL). The IS corrects for sample-to-sample variability in extraction efficiency and matrix effects.

  • Step 4: Mix thoroughly and centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 5: Transfer 100 µL of the supernatant to a new 96-well plate for analysis.

3. UHPLC-MS/MS Analysis:

  • Rationale: This technique provides the necessary chromatographic separation of isoHDCA from its isomers and the specificity and sensitivity for accurate quantification.[3]

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode, coupled to a UHPLC system.[2][3]

  • Chromatographic Column: A reverse-phase C18 column (e.g., 1.8 µm particle size, 2.1 x 100 mm) is typically used to separate bile acids.[2]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode.

    • isoHDCA transition: Precursor ion (m/z) -> Product ion (m/z)

    • isoHDCA-d4 IS transition: Precursor ion (m/z) -> Product ion (m/z)

4. Data Analysis and Validation:

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (isoHDCA/isoHDCA-d4) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quality Controls: Low, medium, and high concentration QCs are analyzed with each batch to ensure the accuracy and precision of the run are within acceptable limits (typically ±15%).

  • System Suitability: Performed before each run to ensure the analytical system is performing optimally.

UHPLC-MS/MS Workflow Sample Serum Sample (50 µL) Spike Spike with Internal Standard (isoHDCA-d4) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation (4000 x g) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC MS MS/MS Detection (MRM Mode) UHPLC->MS Data Data Analysis (Quantification) MS->Data

Caption: Experimental workflow for isoHDCA quantification by UHPLC-MS/MS.

Correlating-IsoHDCA-Concentrations-with-Clinical-Outcomes:-A-Comparative-Analysis

The utility of isoHDCA as a biomarker is demonstrated by its differential concentrations across various disease states compared to healthy individuals.

IsoHDCA in Inflammatory Bowel Disease (IBD)

IBD, encompassing Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract and is strongly associated with gut dysbiosis. Studies have shown that the bile acid pool is significantly altered in IBD patients.[4][5][6]

Comparative Data: IsoHDCA in IBD

Study CohortBiomarker(s)Key FindingClinical ImplicationReference
IBD vs. Healthy Controls Secondary Bile Acids (DCA, LCA, etc.)IBD patients exhibit significantly lower levels of serum secondary bile acids, including deoxycholic acid (DCA) and lithocholic acid (LCA).[4][5]This reflects a disruption in the gut microbiome's ability to convert primary to secondary bile acids, a hallmark of dysbiosis in IBD.[4][5]
Crohn's Disease (CD) Iso-lithocholic acid, DCA, GDCA, TDCALevels of several secondary bile acids were found to be significantly increased in CD patients with a longer indolent course (less severe disease progression).[7]Higher levels of certain secondary bile acids may be protective or indicative of a less aggressive disease phenotype.[7]
Metabolic Syndrome (Animal Model) This compoundSerum concentrations of isoHDCA were markedly decreased in rats with metabolic syndrome.[8]This suggests a potential link between gut microbiome-derived bile acids and systemic metabolic health, which can be a comorbidity in IBD.[8]

The general trend of decreased secondary bile acids in IBD suggests that a reduced capacity of the gut microbiota to produce these compounds is a feature of the disease.[4][5] This highlights the potential of isoHDCA, as a microbially-produced metabolite, to serve as a non-invasive marker of gut dysbiosis and disease activity.

IsoHDCA in Colorectal Cancer (CRC)

The relationship between bile acids and CRC is complex; some are considered tumor-promoting, while others may be protective.[9][10] Hydrophobic bile acids like deoxycholic acid (DCA) are often implicated as tumor promoters, whereas the more hydrophilic ursodeoxycholic acid (UDCA) has shown chemopreventive effects.[10][11][12]

Comparative Data: Bile Acids in CRC

Bile AcidRole in CRCProposed MechanismReference
Deoxycholic Acid (DCA) Potentially Tumor-PromotingCan induce oxidative stress and apoptosis, leading to compensatory proliferation and selection of apoptosis-resistant cells.[13][13]
Ursodeoxycholic Acid (UDCA) ChemopreventiveInhibits cancer cell proliferation through cell cycle arrest and apoptosis, potentially via the ERK1/2/c-Myc/p21 signaling pathway.[11] Population-based studies suggest UDCA use is associated with a reduced risk of CRC.[12][11][12]
Hyodeoxycholic Acid (HDCA) Potentially Tumor-SuppressingInhibits CRC cell proliferation by activating the Farnesoid X Receptor (FXR), which in turn suppresses the EREG/EGFR signaling pathway.[9][9]

Given that isoHDCA is an isomer of HDCA, it is plausible that it shares similar protective properties. Further research is needed to specifically delineate the role of isoHDCA in CRC, but its metabolic relationship with the potentially tumor-suppressing HDCA makes it a molecule of high interest.

IsoHDCA in Liver Diseases

Bile acids play a central role in liver health, and their dysregulation is a key feature of cholestatic liver diseases like primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC).[14][15] The therapeutic agent for PBC, ursodeoxycholic acid (UDCA), is itself a bile acid.[14]

Interestingly, during UDCA administration, a portion of it is converted to iso-UDCA, and the putative intermediate is a 3-oxo compound, similar to the isomerization of HDCA to isoHDCA.[16] This suggests shared metabolic pathways. In patients with PBC and PSC treated with UDCA, serum concentrations of iso-UDCA were detectable, indicating that these epimerization pathways are active in liver disease patients.[16]

Discussion-and-Future-Perspectives

The evidence strongly suggests that this compound is more than just a metabolic byproduct; it is a sensitive indicator of gut microbial function with significant potential as a clinical biomarker. Its concentration reflects the intricate dialogue between the host and the microbiome, a relationship now understood to be fundamental to health and disease.

Comparison with Alternative Biomarkers:

  • Fecal Calprotectin (IBD): While a well-established marker of intestinal inflammation, calprotectin does not provide direct information about the metabolic function of the gut microbiome. IsoHDCA offers a complementary view, reflecting a potential root cause (dysbiosis) rather than just the resulting inflammation.

  • Carcinoembryonic Antigen (CEA) (CRC): CEA is a tumor marker used for monitoring CRC recurrence but has limited sensitivity for early detection. Bile acid profiles, including isoHDCA, could potentially serve as earlier, mechanism-based risk indicators.

Future Directions:

  • Standardization of Assays: For isoHDCA to be adopted in clinical practice, standardized, validated LC-MS/MS assays with established reference ranges are necessary.

  • Longitudinal Studies: Prospective cohort studies are required to establish definitive causal links between changes in isoHDCA concentrations and disease progression or response to therapy.

  • Mechanistic Elucidation: Further research is needed to understand the precise molecular mechanisms by which isoHDCA influences host signaling pathways, such as FXR and TGR5 activation, in different disease contexts.

References

  • National Center for Biotechnology Information. (2023). Ursodeoxycholic Acid - StatPearls. NCBI Bookshelf. [Link]

  • Carino, A., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. National Institutes of Health (NIH). [Link]

  • Beuers, U., et al. (2000). Study of human isoursodeoxycholic acid metabolism. PubMed. [Link]

  • Li, T., et al. (2025). Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis. National Institutes of Health (NIH). [Link]

  • Park, J. S., et al. (2023). Clinical Outcomes and Validation of Ursodeoxycholic Acid Response Scores in Patients with Korean Primary Biliary Cholangitis: A Multicenter Cohort Study. PubMed. [Link]

  • Lin, C., et al. (2025). Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. PubMed Central. [Link]

  • Wang, Z., et al. (2024). Bile acid profiles and classification model accuracy for inflammatory bowel disease diagnosis. PubMed. [Link]

  • Li, F., et al. (2023). Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification. MDPI. [Link]

  • Cheng, Y.-C., et al. (2023). Ursodeoxycholic Acid Exhibits Greater Inhibitory Effects on Cancerous HCT116 Colon Cells than on Noncancerous NCM460 Colon Cells. MDPI. [Link]

  • Wikipedia. (n.d.). Hyodeoxycholic acid. [Link]

  • Zhou, Y., et al. (2023). Deoxycholic acid exacerbates intestinal inflammation by modulating interleukin-1 β expression and tuft cell proportion in dextran sulfate sodium-induced murine colitis. PubMed. [Link]

  • YouTube. (2025). Ursodeoxycholic Acid Response Is Associated With Reduced Mortality in Primary Biliary Cholangitis.... [Link]

  • Patsnap Synapse. (2024). What is Hyodeoxycholic acid used for?. [Link]

  • Teng, M.-C., et al. (2016). The Association of Ursodeoxycholic Acid Use With Colorectal Cancer Risk: A Nationwide Cohort Study. National Institutes of Health (NIH). [Link]

  • ResearchGate. (2025). Serum Bile Acid Profile in Patients with Inflammatory Bowel Disease. [Link]

  • ResearchGate. (2025). (PDF) LC-MS/MS Method Applied to the Detection and Quantification of Ursodeoxycholic Acid Related Substances in Raw Material and Pharmaceutical Formulation. [Link]

  • Semantic Scholar. (n.d.). LC-MS/MS Method Applied to the Detection and Quantification of Ursodeoxycholic Acid Related Substances in Raw Material and Pharmaceutical. [Link]

  • Chen, Y., et al. (2023). Bile acid alterations associated with indolent course of inflammatory bowel disease. [Link]

  • Frontiers. (n.d.). Secondary Bile Acids and Tumorigenesis in Colorectal Cancer. [Link]

  • EMJ. (2017). What is the Role of Ursodeoxycholic Acid for the Future Management of Patients with Primary Sclerosing Cholangitis in the Clinic and in Trials?. [Link]

  • Fischer, S., et al. (n.d.). Formation of Iso-Ursodeoxycholic Acid During Administration of Ursodeoxycholic Acid in Man. PubMed. [Link]

  • La Russo, F., et al. (n.d.). Hyodeoxycholic acid: a new approach to gallstone prevention. PubMed. [Link]

  • AASLD. (2020). Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease?. [Link]

  • Huang, J., et al. (n.d.). Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. National Institutes of Health (NIH). [Link]

  • Batts, K. P., et al. (1996). Effects of ursodeoxycholic acid on hepatic inflammation and histological stage in patients with primary biliary cirrhosis. PubMed. [Link]

  • Dr.Oracle. (2025). Can ursodiol (ursodeoxycholic acid) help Inflammatory Bowel Disease (IBD)?. [Link]

  • MedicaPharma. (n.d.). Chenodeoxycholic, Ursodeoxycholic and Cholic Acids: Comparison. [Link]

  • BIOENGINEER.ORG. (2026). Deoxycholic Acid's Role in Colorectal Cancer Explored. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isohyodeoxycholic acid
Reactant of Route 2
Isohyodeoxycholic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.